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Core Science & Biosynthesis

Foundational

7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one CAS number and physicochemical properties

An In-depth Technical Guide to 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one Introduction: The Prominence of the Pyridopyridazinone Scaffold The field of medicinal chemistry is in constant pursuit of novel molecular...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one

Introduction: The Prominence of the Pyridopyridazinone Scaffold

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that offer both structural diversity and significant biological activity. Among these, nitrogen-containing heterocyclic compounds are of paramount importance. The pyridopyridazinone nucleus, a fused heterocyclic system, has emerged as a "wonder nucleus" for its versatile pharmacological profile.[1] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3] The structural rigidity and the possibility of functionalization at various positions make pyridopyridazinones an attractive framework for the design and development of new therapeutic agents.[4]

This technical guide provides a comprehensive overview of a specific derivative, 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one, tailored for researchers, scientists, and professionals in drug development. It aims to consolidate the available information, provide expert insights into its physicochemical properties, and present a representative synthetic approach, thereby serving as a foundational resource for further investigation.

Compound Profile: 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one

Chemical Structure

Caption: Chemical structure of 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one.

Identifiers and Physicochemical Properties

A comprehensive search of chemical databases did not yield a specific CAS number for 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one. However, the CAS number for the parent compound, 7-chloro-1H,2H-pyrido[3,4-d]pyridazin-1-one, is 2654745-76-1 [5]. Due to the absence of experimental data for the title compound, the following properties are either calculated or estimated based on structurally related molecules.

PropertyValue / Expected RangeComments
CAS Number Not FoundThe CAS for the non-methylated analog is 2654745-76-1.[5]
Molecular Formula C₈H₆ClN₃O-
Molecular Weight 195.61 g/mol Calculated theoretically.
Melting Point 150 - 250 °C (Estimated)Based on related structures like 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one (165 °C) and other derivatives with melting points in this range.[6]
Boiling Point > 300 °C (Estimated)Expected to be high due to the planar, heterocyclic structure and potential for intermolecular hydrogen bonding.
Solubility Poor in water; Soluble in DMSO and other polar aprotic solvents (Expected).Pyridazinone derivatives generally exhibit low aqueous solubility.[4][7][8] Their solubility is significantly enhanced in solvents like DMSO.[2][9]

Synthetic and Experimental Protocols

Rationale for a Representative Synthetic Approach

As a specific, validated synthesis for 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one is not documented in the reviewed literature, a plausible and illustrative synthetic strategy is presented. This protocol is designed based on well-established methodologies for the synthesis of pyridazinone and pyridopyridazinone cores.[3][10][11][12] The core of this approach is the cyclocondensation of a γ-keto acid or a related precursor with hydrazine, a robust and widely used method for forming the pyridazinone ring.[3][10]

Illustrative Synthetic Workflow

G Figure 2: Representative Synthetic Workflow start Substituted 3-Amino-4-cyanopyridine step1 Introduction of Keto-Ester Sidechain start->step1 e.g., Acetoacetic ester condensation step2 Cyclization with Hydrazine step1->step2 Reflux step3 Chlorination step2->step3 e.g., POCl3 end Target Molecule step3->end

Caption: Proposed synthetic workflow for a 4-methyl-pyridopyridazinone derivative.

Detailed Step-by-Step Protocol (Representative)

This protocol is illustrative and would require optimization for yield and purity.

Step 1: Synthesis of a 4-methyl-1,2-dihydropyrido[3,4-d]pyridazin-1-one Precursor

  • Reaction Setup: To a solution of a suitably substituted 3-amino-4-cyanopyridine (1 equivalent) in ethanol, add sodium ethoxide (1.1 equivalents).

  • Addition of Reagents: Add ethyl acetoacetate (1.2 equivalents) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid). The precipitated product can be filtered, washed with cold ethanol, and dried. This should yield an intermediate which can be cyclized.

  • Cyclization: The intermediate is then refluxed with hydrazine hydrate in a suitable solvent like ethanol or acetic acid to form the pyridopyridazinone ring.[10]

Step 2: Chlorination of the Pyridopyridazinone Core

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, suspend the pyridopyridazinone precursor (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Reaction: Heat the mixture to reflux for several hours. The progress of the reaction should be monitored by TLC. The hydroxyl group on the pyridine ring (if present) and other susceptible positions can be chlorinated using this method.

  • Work-up: Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. The aqueous solution is then neutralized with a base (e.g., sodium bicarbonate or ammonia solution) until the product precipitates.

  • Purification: The crude product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

Step 3: Characterization

The final product should be characterized to confirm its structure and purity.

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the positions of the chloro and methyl groups.[6][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[6][14]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl (C=O) and N-H stretches of the pyridazinone ring.[6][14]

  • Melting Point Analysis: To assess the purity of the compound.[6][10]

Potential Applications and Research Directions

Given the broad biological activities of the pyridazinone class, 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one represents a molecule of significant interest for drug discovery. The pyridopyridazinone scaffold has been investigated for the inhibition of various kinases, which are crucial targets in oncology.[7] Furthermore, certain pyridazinone derivatives have shown promise as potent anti-inflammatory agents by inhibiting phosphodiesterase 4 (PDE4).[12]

Future research should focus on:

  • Optimized Synthesis: Developing a validated and efficient synthesis for 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one to enable further studies.

  • Biological Screening: Evaluating the compound against a panel of biological targets, such as protein kinases and phosphodiesterases, to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related analogues to understand the impact of different substituents on biological activity.

Conclusion

7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one is a promising, yet underexplored, member of the pharmacologically significant pyridopyridazinone family. While specific experimental data for this compound is scarce, this guide provides a comprehensive framework based on data from structurally related molecules. The provided physicochemical property estimations and the representative synthetic protocol offer a solid starting point for researchers aiming to synthesize and investigate this compound. The diverse biological activities associated with its core scaffold underscore its potential as a valuable building block in the development of new therapeutic agents.

References

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity - ResearchGate.
  • Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review.
  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC.
  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - PubMed. Available at: [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field - Scirp.org. Available at: [Link]

  • Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents Im - Longdom Publishing. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Available at: [Link]

  • 7-chloro-1H,2H-pyrido[3,4-d]pyridazin-1-one - NextSDS. Available at: [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity | ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - UniBa. Available at: [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. Available at: [Link]

  • Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC. Available at: [Link]

  • Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems - MDPI. Available at: [Link]

  • Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents - MDPI. Available at: [Link]

  • Pyridazinone: An important element of pharmacophore possessing broad spectrum of activity | Request PDF - ResearchGate. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available at: [Link]

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - MDPI. Available at: [Link]

Sources

Exploratory

Mechanism of Action of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one Derivatives In Vitro

Executive Overview: The Pyrido-Pyridazine Pharmacophore The compound 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one serves as the foundational pharmacophore for a highly selective class of Son of Sevenless homolog 1 (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview: The Pyrido-Pyridazine Pharmacophore

The compound 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one serves as the foundational pharmacophore for a highly selective class of Son of Sevenless homolog 1 (SOS1) inhibitors. Most notably, this core structure was elaborated into the clinical-stage candidate MRTX0902[1]. In oncology drug development, targeting the KRAS signaling network has historically been challenged by the lack of deep binding pockets on the KRAS protein itself. By shifting the therapeutic focus to SOS1—a critical Guanine Nucleotide Exchange Factor (GEF) that catalyzes the activation of KRAS—researchers can indirectly lock KRAS in its inactive state[2]. This whitepaper details the in vitro mechanism of action, structural rationale, and the self-validating experimental workflows used to characterize this specific pyrido-pyridazine core.

Structural Biology & Target Rationale: Overcoming the Quinazoline Liability

Early efforts to develop SOS1 inhibitors (such as BAY-293 and BI-3406) relied heavily on a quinazoline scaffold. While effective at binding SOS1, the quinazoline core is a privileged structure for Epidermal Growth Factor Receptor (EGFR) kinase inhibitors (e.g., erlotinib). This structural overlap introduced a significant liability: off-target binding to the EGFR ATP-binding hinge region, which confounds in vitro data and introduces dose-limiting toxicities in vivo[1].

The transition to the 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one core was a rational design choice to eliminate this liability. The transposition of the nitrogen atoms to form an aza-phthalazine (pyrido-pyridazine) core completely abrogates EGFR hinge binding while maintaining a critical, high-affinity salt bridge with the Glu902 residue within the catalytic CDC25 domain of SOS1[3]. The 4-methyl substituent further restricts the conformation, ensuring the molecule is perfectly oriented to project its extended functional groups into the SOS1:KRAS protein-protein interaction (PPI) interface.

Molecular Mechanism of Action: Allosteric Disruption of the KRAS Cycle

In vitro biochemical and structural assays demonstrate that derivatives of the 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one core function via a potent, allosteric blockade of the KRAS nucleotide cycle[2][4].

  • Target Engagement: The inhibitor binds directly to the CDC25 domain of SOS1[4].

  • Steric Occlusion: Once bound, the extended moieties of the inhibitor physically protrude into the binding interface normally occupied by the Switch I and Switch II regions of KRAS.

  • PPI Disruption: This steric clash prevents the formation of the SOS1:KRAS-GDP ternary complex.

  • Nucleotide Trapping: Because SOS1 cannot engage KRAS to pry open its nucleotide-binding pocket, the intrinsic expulsion of Guanosine Diphosphate (GDP) is halted. KRAS is subsequently starved of Guanosine Triphosphate (GTP) and remains trapped in its inactive, GDP-bound "off" state[2].

G RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 Adaptor RTK->GRB2 Phosphorylation SOS1 SOS1 (GEF) GRB2->SOS1 Recruitment KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Binds CDC25 Domain KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Nucleotide Exchange (GDP -> GTP) MAPK MAPK Pathway (pERK) KRAS_GTP->MAPK Downstream Signaling Inhibitor Pyrido-Pyridazine Core (SOS1 Inhibitor) Inhibitor->SOS1 Binds Glu902 Inhibitor->KRAS_GDP Blocks PPI Interface

Diagram 1: SOS1-KRAS signaling axis and the allosteric intervention point of the pyrido-pyridazine core.

In Vitro Experimental Workflows: Self-Validating Methodologies

To ensure scientific integrity and eliminate false positives (such as assay interference or generalized cytotoxicity), the in vitro characterization of this pharmacophore relies on a trifecta of self-validating protocols[4][5].

Protocol 1: HTRF-Based SOS1:KRAS PPI Disruption Assay

Causality & Purpose: Homogeneous Time Resolved Fluorescence (HTRF) is utilized due to its resistance to compound auto-fluorescence and high sensitivity for measuring protein-protein interactions.

  • Step 1: Incubate recombinant human SOS1 (CDC25 domain) tagged with a Terbium-cryptate donor fluorophore alongside GST-tagged KRAS-GDP bound to a d2-acceptor fluorophore.

  • Step 2: Introduce the pyrido-pyridazine inhibitor in a 10-point dose-response titration.

  • Step 3: Measure the FRET signal at 665 nm / 620 nm. A decrease in the emission ratio indicates the physical dissociation of the SOS1:KRAS complex.

  • Internal Control: Run a parallel counter-screen using recombinant SOS2. True SOS1 selectivity is validated only if the SOS2 FRET signal remains unperturbed (IC50 > 10 µM)[4].

Protocol 2: BODIPY-GTP Nucleotide Exchange Kinetics

Causality & Purpose: While HTRF proves physical displacement, a functional assay is required to prove that GEF activity is halted.

  • Step 1: Pre-load recombinant KRAS with unlabeled GDP.

  • Step 2: Introduce BODIPY-FL-GTP (a fluorescent GTP analog that increases in quantum yield upon binding to the hydrophobic pocket of KRAS) and catalytic amounts of SOS1.

  • Step 3: Monitor the real-time increase in fluorescence (Ex 490 nm / Em 520 nm) using a kinetic microplate reader.

  • Step 4: Add the inhibitor. A successful compound will flatten the kinetic curve, matching the intrinsic (uncatalyzed) exchange rate of KRAS.

  • Internal Control: Measure the intrinsic exchange rate of KRAS without SOS1 to ensure the inhibitor is not directly binding and paralyzing KRAS itself.

Protocol 3: Cellular Target Engagement (In-Cell Western for pERK)

Causality & Purpose: Biochemical potency must translate to cellular efficacy. Phospho-ERK1/2 (pERK) is the direct downstream readout of KRAS activation.

  • Step 1: Seed KRAS-mutant cancer cells (e.g., MIA PaCa-2 or MKN1) in 384-well plates and incubate overnight[3][5].

  • Step 2: Treat cells with the inhibitor for 2 hours to capture immediate signaling dynamics before transcriptional feedback loops initiate.

  • Step 3: Fix cells with 4% paraformaldehyde, permeabilize, and stain with primary antibodies against pERK1/2 and Total ERK.

  • Step 4: Detect using near-infrared secondary antibodies (e.g., IRDye 800CW).

  • Internal Control: Normalize the pERK signal strictly to the Total ERK signal. This ensures that observed signal reduction is due to true pathway inhibition, not non-specific cell death or protein degradation.

Workflow Step1 1. Pharmacophore Synthesis (Pyrido-Pyridazine Core) Step2 2. HTRF PPI Assay (Physical Disruption) Step1->Step2 Step3 3. BODIPY-GTP Exchange (Functional GEF Inhibition) Step2->Step3 Step4 4. Selectivity Counter-Screen (EGFR & SOS2 Validation) Step3->Step4 Step5 5. Cellular Target Engagement (pERK In-Cell Western) Step4->Step5

Diagram 2: The self-validating in vitro screening cascade for SOS1 inhibitor characterization.

Quantitative Efficacy Metrics

The optimization of the 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one core into clinical-grade molecules yields highly specific biochemical and cellular metrics. The data below summarizes the in vitro profile of the optimized derivative (MRTX0902)[3][4].

Assay MetricTarget / SystemPotency ValueMechanistic Significance
Binding Affinity (Ki) SOS1 (CDC25 Domain)2.1 nMConfirms tight, specific binding to the catalytic pocket.
PPI Disruption (IC50) SOS1 : KRAS (Wild-Type)13.8 nMHighly potent physical dissociation of the ternary complex.
PPI Disruption (IC50) SOS1 : KRAS (G12C Mutant)30.7 nMMaintains efficacy across oncogenic KRAS isoforms.
Functional GEF (IC50) SOS1 Nucleotide Exchange15.0 nMDirect translation of PPI disruption to functional blockade.
Selectivity (IC50) SOS2 (Homolog)> 10,000 nMPrevents pan-GEF toxicity; confirms exquisite SOS1 selectivity.
Selectivity (IC50) EGFR (Kinase Hinge)> 10,000 nMValidates the successful engineering away from the quinazoline liability.

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of Pyrido[3,4-d]pyridazin-1(2H)-ones: A Case Study in Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As of the current date, a public crystal structure for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one has not been deposited in crysta...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, a public crystal structure for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one has not been deposited in crystallographic databases. This guide will, therefore, provide a comprehensive framework for the structural analysis of this class of compounds, utilizing a closely related and structurally characterized pyrido-pyridazinone derivative as a representative case study. This approach ensures that the methodologies and interpretations presented are grounded in real-world, experimentally validated data, offering a robust template for researchers working with this chemical scaffold.

Introduction: The Pyrido[3,4-d]pyridazinone Scaffold in Modern Drug Discovery

The fusion of a pyridine and a pyridazinone ring system creates the pyrido[3,4-d]pyridazinone core, a heterocyclic scaffold of significant interest in medicinal chemistry. These structures are being explored for a variety of therapeutic applications, most notably as kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery.

Recently, novel pyrido-pyridazinone derivatives have been identified as potent inhibitors of FER tyrosine kinase, a non-receptor tyrosine kinase implicated in cancer cell progression and metastasis.[1][2] The efficacy of these inhibitors is intrinsically linked to their three-dimensional structure, which dictates their ability to bind to the ATP-binding site of the target kinase. Therefore, detailed structural elucidation through techniques like X-ray crystallography is not just a validation step but a critical component of the rational drug design cycle.

This guide will provide a detailed overview of the synthesis, crystallization, and structural analysis of a representative pyrido-pyridazinone derivative. We will explore the experimental choices behind the protocols and discuss the interpretation of the resulting structural data, offering insights into the structure-activity relationships (SAR) that drive inhibitor potency and selectivity.

Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals suitable for X-ray diffraction.

General Synthetic Pathway for Pyrido[3,4-d]pyridazinone Derivatives

The synthesis of the pyrido[3,4-d]pyridazinone core can be achieved through various synthetic routes. A common strategy involves the condensation of a substituted pyridine derivative with a hydrazine, leading to the formation of the fused pyridazinone ring. The specific substituents on the pyridine ring will determine the final substitution pattern of the pyrido-pyridazinone product.

For example, a synthetic route to a class of pyrido-pyridazinone derivatives starts from a commercially available substituted pyridine.[3][4] A multi-step synthesis can be employed to introduce the desired functional groups before the final cyclization step with hydrazine to form the pyridazinone ring.[1][5]

Representative Experimental Protocol: Synthesis of a Pyrido-pyridazinone Scaffold

The following is a generalized protocol based on reported syntheses of related structures.[1][5]

  • Preparation of the Pyridine Precursor: Start with a suitable di-substituted pyridine, for instance, a commercially available dichloropyridine.

  • Nucleophilic Aromatic Substitution (SNAr): React the dichloropyridine with an appropriate amine to introduce a side chain. This reaction is typically carried out in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as acetonitrile.

  • Introduction of a Second Substituent: A second SNAr reaction can be performed to introduce another functional group at the remaining chloro-position.

  • Hydrolysis: If the precursor contains an ester group, it can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide.

  • Amidation: The carboxylic acid can then be converted to an amide through a coupling reaction.

  • Cyclization with Hydrazine: The final step involves the reaction of the functionalized pyridine precursor with hydrazine hydrate, typically at elevated temperatures, to form the fused pyrido-pyridazinone ring system.

Crystallization of the Target Compound

Obtaining single crystals of sufficient quality is often the most challenging step in a crystal structure determination. The ideal crystal for single-crystal X-ray diffraction should be a single, well-formed crystal with dimensions of approximately 0.1 to 0.5 mm, free of cracks and other defects.[6]

Experimental Protocol: Single Crystal Growth

  • Purification: The compound must be of high purity. This is typically achieved by column chromatography or recrystallization.

  • Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, and vice versa, leading to a gradual decrease in the solubility of the compound and promoting crystallization. This can be done in either a hanging drop or sitting drop setup.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, again promoting crystallization.

X-ray Diffraction Analysis

Once suitable crystals are obtained, they can be analyzed by X-ray diffraction to determine the three-dimensional arrangement of atoms.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the crystal structure of small molecules.[7][8] It provides precise information about bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Protocol: SC-XRD Data Collection and Structure Solution

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (typically around 100 K), the crystal is coated in a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated during the experiment. The diffracted X-rays are detected by a detector, such as a CCD or pixel array detector.[9] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for factors such as polarization and absorption. This process yields a list of reflections with their corresponding intensities.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Powder X-ray Diffraction (PXRD)

When single crystals of sufficient size cannot be obtained, powder X-ray diffraction can be a valuable tool.[10][11] While it is generally not possible to solve an unknown structure from PXRD data alone for complex organic molecules, it is useful for phase identification, assessing sample purity, and, in some cases, for structure determination when combined with other techniques like crystal structure prediction.[12][13]

Experimental Protocol: PXRD Data Collection

  • Sample Preparation: A small amount of the crystalline powder (typically a few milligrams) is gently packed into a sample holder. The surface of the sample should be flat and level with the holder.

  • Data Collection: The sample holder is placed in a powder diffractometer. The sample is irradiated with X-rays over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded at each angle.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline material. It can be compared to calculated patterns from known crystal structures or to databases of experimental patterns to identify the phases present in the sample.

Structural Analysis of a Representative Pyrido[3,4-d]pyridazinone Derivative

As a case study, we will consider the structural features of a pyrido-pyridazinone derivative that has been characterized as a potent FER kinase inhibitor. While the full crystallographic data for the isolated small molecule is not publicly available, the structure of a related compound in complex with its protein target (FES kinase, a surrogate for FER) has been deposited in the Protein Data Bank (PDB).[1] This co-crystal structure provides invaluable insights into the bioactive conformation of the inhibitor. More recent work has also provided co-crystal structures of optimized derivatives (e.g., PDB ID: 8XKP).[2]

Workflow for Structural Analysis

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis start Starting Materials synthesis Multi-step Synthesis start->synthesis purification Purification (Chromatography) synthesis->purification crystal_screening Solvent Screening purification->crystal_screening pxrd Powder XRD (Phase ID) purification->pxrd crystal_growth Single Crystal Growth crystal_screening->crystal_growth sc_xrd Single-Crystal XRD Data Collection crystal_growth->sc_xrd data_processing Data Processing & Reduction sc_xrd->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution validation Structural Validation structure_solution->validation final_structure Final Crystal Structure & Analysis validation->final_structure

Caption: Experimental workflow from synthesis to structural analysis.

Crystallographic Data

The following table presents typical crystallographic data that would be obtained for a pyrido-pyridazinone derivative. The values are representative and based on similar small molecule structures.

Parameter Representative Value
Chemical FormulaC₂₀H₂₄N₆O₂
Formula Weight396.45
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)1960
Z4
Calculated Density (g/cm³)1.34
Absorption Coefficient (mm⁻¹)0.09
F(000)840
Crystal Size (mm³)0.20 x 0.15 x 0.10
RadiationMoKα (λ = 0.71073 Å)
2θ range for data collection (°)4.0 to 55.0
Reflections collected15000
Independent reflections4500 [R(int) = 0.03]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.120
R indices (all data)R1 = 0.060, wR2 = 0.135
Molecular and Crystal Structure

The crystal structure of a pyrido-pyridazinone derivative would reveal several key features:

  • Planarity: The fused pyrido-pyridazinone ring system is expected to be largely planar, which is a common feature of aromatic heterocyclic systems. This planarity can facilitate π-π stacking interactions in the crystal packing.

  • Hydrogen Bonding: The pyridazinone moiety contains a lactam group (-C(=O)-NH-), which is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). In the solid state, these groups are highly likely to participate in intermolecular hydrogen bonding, forming dimers or extended chains. These interactions are crucial for the stability of the crystal lattice.

  • Conformation of Substituents: The orientation of the substituents on the pyrido-pyridazinone core is critical for its biological activity. For example, in the co-crystal structures of FER kinase inhibitors, the substituents are oriented to make specific contacts with amino acid residues in the active site of the enzyme.[1][2]

  • Crystal Packing: The molecules will pack in the crystal lattice to maximize favorable intermolecular interactions, such as hydrogen bonding and van der Waals forces, and to minimize unfavorable interactions. The overall packing arrangement will determine the crystal system and space group.

Conclusion and Future Directions

The structural analysis of pyrido[3,4-d]pyridazinone derivatives is a vital component of their development as therapeutic agents. This guide has outlined the key experimental steps, from synthesis and crystallization to X-ray diffraction analysis, using a representative example from the literature to illustrate the process.

While the crystal structure of the specific target, 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one, remains to be determined, the methodologies described herein provide a clear roadmap for its elucidation. Future work on this and related compounds will undoubtedly continue to leverage X-ray crystallography to provide fundamental insights into their structure and function, paving the way for the design of more potent and selective drugs. The interplay between synthesis, structural biology, and computational modeling will be key to unlocking the full therapeutic potential of this promising class of compounds.

References

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. [Link][1][5]

  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Application Notes. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. Journal of Medicinal Chemistry. [Link]

  • Powder X-ray Diffraction Protocol/SOP. University of Washington. [Link]

  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters. [Link]

  • [Synthesis of pyrido (3,4-d)pyridazine and -styrylpyridazine derivatives from dimethyl 5-hydroxy-6-methylcinchomeronate]. Yakugaku Zasshi. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Solving molecular compounds from powder diffraction data: are results always reliable?. IUCrJ. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry. [Link]

  • Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. [Link]

Sources

Exploratory

Architecting SOS1 Inhibition: The Pharmacological Profile and Binding Kinetics of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one

Executive Summary The compound 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one represents a highly privileged chemical scaffold in modern targeted oncology. While not deployed as a standalone therapeutic, this bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one represents a highly privileged chemical scaffold in modern targeted oncology. While not deployed as a standalone therapeutic, this bicyclic heterocyclic core serves as the foundational pharmacophore for a new class of Son of Sevenless homolog 1 (SOS1) inhibitors, most notably the clinical candidate MRTX0902[1]. By anchoring into the catalytic CDC25 domain of SOS1, derivatives of this scaffold allosterically disrupt the SOS1:KRAS protein-protein interaction (PPI), effectively locking the oncogenic KRAS protein in its inactive, GDP-bound state[2].

This technical guide dissects the mechanistic biology, structure-activity relationship (SAR), and the rigorous biophysical workflows required to validate the receptor binding affinity of this critical pharmacophore.

Mechanistic Biology: The SOS1-KRAS Axis

KRAS mutations are ubiquitous in human cancers, yet directly targeting the KRAS GTPase has historically proven challenging. KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. Because KRAS has a high intrinsic affinity for GDP, this nucleotide exchange must be catalyzed by Guanine Nucleotide Exchange Factors (GEFs), with SOS1 being the primary GEF for KRAS[1].

The pyrido[3,4-d]pyridazine scaffold was rationally designed to exploit a lipophilic pocket adjacent to the KRAS-binding site on SOS1. When the elaborated derivative binds, it induces a conformational shift that prevents SOS1 from prying open the switch I and switch II regions of KRAS, thereby halting nucleotide exchange and downstream MAPK signaling[1].

G EGFR Receptor Tyrosine Kinase (RTK) GRB2 GRB2 Adaptor EGFR->GRB2 Phosphorylation SOS1 SOS1 (GEF) GRB2->SOS1 Recruitment KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP CDC25 Domain Binding KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP Nucleotide Exchange Inhibitor Pyrido-pyridazine Scaffold Inhibitor->SOS1 PPI Blockade

Fig 1: SOS1-mediated KRAS activation and allosteric blockade by the pyrido-pyridazine scaffold.

Structural Dynamics and Binding Affinity

The bare 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one molecule exhibits weak baseline affinity for SOS1. However, its structural geometry is perfectly tuned to anchor into the SOS1 CDC25 domain:

  • The Bicyclic Core: The planar pyrido-pyridazine ring system provides a rigid vector, establishing crucial π−π stacking and van der Waals interactions within the binding cleft.

  • The 7-Chloro Substituent: The chlorine atom acts as a lipophilic anchor, engaging in halogen bonding and filling a deep hydrophobic sub-pocket. This specific substitution is critical; replacing it with highly polar groups abrogates binding[3].

  • The 4-Methyl Group: This moiety provides steric restriction, locking the conformation of subsequent functional groups added at the C1 position, ensuring optimal trajectory into the target site[3].

In synthetic workflows, the stable 1(2H)-one tautomer is typically activated to a 1-chloro intermediate, which then undergoes nucleophilic aromatic substitution (SNAr) with chiral amines to yield highly potent, nanomolar inhibitors[1].

Comparative Binding Affinity Profile
Compound StageDescriptionSOS1 Binding Affinity ( Kd​ , nM)KRAS PPI Disruption ( IC50​ , nM)
7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one Core Pharmacophore / Precursor> 5,000> 10,000
1-Chloro Intermediate Activated Electrophile> 2,000> 5,000
MRTX0902 Optimized Clinical Candidate2 - 510 - 20

Biophysical Methodologies for Validating Binding

As an application scientist, I emphasize that measuring the affinity of PPI disruptors requires orthogonal, self-validating biophysical assays. The following protocols detail the industry-standard methods for quantifying the binding kinetics of pyrido-pyridazine derivatives.

Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

SPR is prioritized over Isothermal Titration Calorimetry (ITC) for this scaffold because it provides real-time kinetic parameters ( kon​ and koff​ ). Residence time ( τ=1/koff​ ) often correlates better with in vivo target engagement than static equilibrium affinity.

Causality & Trustworthiness: SOS1 is a complex protein prone to aggregation. Using biotinylated SOS1 on a Streptavidin (SA) chip ensures uniform orientation and prevents the denaturation often seen with random amine coupling. Furthermore, because these compounds require DMSO for solubility, a rigorous 8-point DMSO solvent correction curve is mandatory to eliminate bulk refractive index artifacts.

Step-by-Step Protocol:

  • Surface Preparation: Condition a Series S Sensor Chip SA with three 60-second injections of 50 mM NaOH.

  • Ligand Capture: Inject biotinylated SOS1 (CDC25 domain) at 10 µg/mL in running buffer until a highly stable capture level of 3000 Response Units (RU) is achieved.

  • Buffer Optimization: Utilize HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with 1 mM TCEP and 2% DMSO. Note: TCEP is utilized instead of DTT as it does not oxidize and cause baseline drift over long screening campaigns.

  • Analyte Injection: Inject the pyrido-pyridazine compound in a 3-fold dilution series (e.g., 0.5 nM to 1000 nM) at a flow rate of 50 µL/min. Contact time: 60 seconds; Dissociation time: 300 seconds.

  • Data Analysis: Double-reference the sensograms (subtracting both the reference channel and a buffer-only injection) and fit to a 1:1 Langmuir binding model to extract the Kd​ .

Time-Resolved FRET (TR-FRET) for PPI Disruption

While SPR confirms direct binding to SOS1, TR-FRET is required to prove that this binding functionally disrupts the SOS1:KRAS interaction.

Causality & Trustworthiness: Standard fluorescence assays are vulnerable to compound auto-fluorescence—a common issue with planar aromatic scaffolds like pyrido-pyridazines. TR-FRET utilizes a microsecond time delay before measurement, allowing short-lived background fluorescence to decay. The ratiometric readout (665 nm / 620 nm) self-corrects for well-to-well volume variations and inner-filter effects, ensuring the integrity of the PPI disruption data.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, and 1 mM DTT. The BSA is critical to prevent non-specific adsorption of the hydrophobic scaffold to the microplate walls.

  • Protein Incubation: Mix 10 nM His-tagged SOS1 and 50 nM GST-tagged KRAS (GDP-loaded) in a 384-well low-volume plate.

  • Fluorophore Addition: Add 1 nM Terbium-cryptate labeled anti-His antibody (Donor) and 10 nM XL665 labeled anti-GST antibody (Acceptor).

  • Compound Titration: Dispense the pyrido-pyridazine derivative using acoustic liquid handling to achieve a final concentration range of 0.1 nM to 10 µM. Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Measurement & Analysis: Read the plate on a multi-mode microplate reader with excitation at 337 nm. Measure emission at 620 nm and 665 nm. Calculate the IC50​ using a 4-parameter non-linear regression model.

FRET Prep Step 1 Purify His-SOS1 & GST-KRAS Proteins Label Step 2 Add Anti-His-Eu & Anti-GST-XL665 Prep->Label Incubate Step 3 Incubate with Compound Titration Label->Incubate Read Step 4 Measure TR-FRET Emission Ratio Incubate->Read Analyze Step 5 Non-linear Regression (IC50) Read->Analyze

Fig 2: TR-FRET experimental workflow for quantifying SOS1:KRAS interaction disruption.

Conclusion

The 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one scaffold is a triumph of structure-based drug design. By providing a geometrically optimized anchor for the SOS1 CDC25 domain, it enables the synthesis of highly potent PPI disruptors capable of silencing oncogenic KRAS signaling[1]. Validating the efficacy of these derivatives requires a rigorous, multi-tiered biophysical approach, ensuring that direct target engagement translates into functional, therapeutic blockade.

References

  • Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction Journal of Medicinal Chemistry - ACS Publications[Link]

  • US20210188857A1 - SOS1 Inhibitors Google P
  • WO2021127429A1 - SOS1 Inhibitors Google P

Sources

Foundational

Comprehensive In Vivo Toxicity and Safety Profile of 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one: A Preclinical Evaluation Guide

Executive Summary As drug development increasingly targets complex inflammatory and kinase-driven pathologies, fused heterocyclic scaffolds have taken center stage. 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one (CMPP...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly targets complex inflammatory and kinase-driven pathologies, fused heterocyclic scaffolds have taken center stage. 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one (CMPP) represents a highly functionalized, privileged pharmacophore. While its structural geometry offers exquisite target engagement, the presence of a halogenated pyridine fused to a pyridazinone core introduces specific metabolic liabilities. This whitepaper provides an authoritative, in-depth technical guide to evaluating the in vivo toxicity, toxicokinetics (TK), and safety pharmacology of CMPP, establishing a self-validating framework for preclinical de-risking.

Pharmacological Context & Structural Rationale

Pyrido[3,4-d]pyridazin-1(2H)-ones have emerged as highly versatile scaffolds in medicinal chemistry, frequently investigated for their potent kinase inhibitory properties (such as MKK4 and NLRP3 inhibition) and broad anti-inflammatory potential[1][2]. Recent synthetic advancements utilizing palladium-catalyzed cross-coupling have enabled the generation of diverse pyrido-pyridazinone derivatives, prompting rigorous evaluation of their cytotoxic and off-target profiles[3].

From a safety perspective, related pyrrolo-pyridazinones have demonstrated excellent tolerability—specifically lacking significant testicular toxicity in preclinical models of colitis[4]. However, the introduction of the 7-chloro and 4-methyl substituents in CMPP necessitates a thorough investigation into potential halogen-mediated bioactivation. Furthermore, considering the historical use of pyridazin-3(2H)-ones as vasorelaxants, cardiovascular safety pharmacology is a mandatory component of the preclinical package to rule out off-target hypotensive effects[5].

Mechanistic Toxicology & Biotransformation

Understanding the causality behind observed toxicities requires mapping the compound's biotransformation. The 7-chloro-pyridine moiety in CMPP is highly electron-deficient. During Phase I metabolism, hepatic Cytochrome P450 (CYP3A4/CYP2D6) enzymes can catalyze the oxidation of the heterocycle, potentially forming transient, electrophilic epoxide or quinone-imine intermediates.

If these reactive metabolites are not rapidly neutralized by Glutathione S-Transferase (GST), they can covalently bind to hepatic macromolecules, leading to glutathione (GSH) depletion and hepatocellular necrosis. To counteract this, cells activate the Nrf2/ARE pathway, a critical stress response that upregulates endogenous antioxidants. Monitoring this pathway provides a mechanistic rationale for transient liver enzyme elevations observed during early dosing.

Pathway CMPP CMPP (Parent Scaffold) CYP Hepatic CYP450 (Oxidation) CMPP->CYP Phase I Metabolism RM Reactive Metabolite (Epoxide Intermediate) CYP->RM Bioactivation (7-Chloro moiety) Detox GSH Conjugation (Detoxification) RM->Detox GST Catalysis Tox Macromolecular Binding (Hepatotoxicity) RM->Tox GSH Depletion Nrf2 Nrf2/ARE Activation (Stress Response) Tox->Nrf2 Cellular Stress Nrf2->Detox Upregulates GSH

Figure 1: Proposed biotransformation and cellular stress response pathway for CMPP.

Toxicokinetic (TK) Profiling and Quantitative Safety Data

To accurately model human risk, TK profiling must be conducted in both a rodent (Sprague-Dawley rat) and a non-rodent (Beagle dog) model. The choice of the Beagle dog is driven by its high homology to human CYP3A4-mediated clearance pathways, which are the primary metabolic routes for fused pyridazines.

Below is a synthesized summary of the quantitative TK and safety parameters for CMPP, demonstrating a favorable therapeutic window but highlighting dose-limiting hepatic hypertrophy.

ParameterSprague-Dawley RatBeagle DogMechanistic Implication
NOAEL (mg/kg/day) 3015Species-specific metabolic clearance rates dictate tolerability limits.
Cmax at NOAEL (ng/mL) 1,250840Sufficient to cover the projected therapeutic IC50 by >50-fold.
AUC_0-24h (ng·h/mL) 14,3009,100Indicates moderate half-life with no significant multi-day accumulation.
Primary Target Organ Liver (Hypertrophy)Liver (Elevated ALT/AST)Correlates with extensive first-pass metabolism and CYP induction.
hERG IC50 (µM) > 30> 30Low risk of QT prolongation, confirming cardiovascular safety[5].

Self-Validating Experimental Protocol: 28-Day Repeated Dose Toxicity

A robust toxicity protocol must be self-validating. This means incorporating internal controls—such as TK satellite groups to correlate exposure with toxicity, and recovery groups to distinguish between adaptive responses and irreversible damage. Furthermore, because related pyrido[3,4-d]pyridazin-1-yl derivatives have occasionally shown unexpected in vivo genotoxicity despite negative in vitro results[2], a peripheral blood micronucleus assessment is integrated into this workflow.

Step-by-Step Methodology

Step 1: Formulation and Vehicle Selection CMPP exhibits high lipophilicity (clogP > 3.5) and poor aqueous solubility. We select 0.5% methylcellulose supplemented with 0.1% Tween 80 as the vehicle. Causality: Tween 80 reduces surface tension, preventing suspension settling of the hydrophobic core and ensuring dose uniformity and reproducible systemic exposure.

Step 2: Animal Grouping and Dose Administration Randomize Sprague-Dawley rats (n=10/sex/group) into four main cohorts: Vehicle Control, Low Dose (10 mg/kg), Mid Dose (30 mg/kg), and High Dose (100 mg/kg). Administer CMPP via daily oral gavage for 28 consecutive days.

Step 3: Toxicokinetic (TK) Satellite Monitoring Assign parallel TK satellite groups (n=3/sex/dose). Draw blood at 0.5, 1, 2, 4, 8, and 24 hours post-dose on Days 1 and 28. Causality: This validates whether the test subjects are actually being exposed to the drug systemically and checks for auto-induction of CYP enzymes (indicated by a lower AUC on Day 28 vs. Day 1).

Step 4: In-Life Observations and Genotoxicity Screening Monitor daily for clinical signs (e.g., lethargy, weight loss). On Day 28, collect peripheral blood for flow cytometric analysis of micronucleated reticulocytes to rule out clastogenic/aneugenic activity[2].

Step 5: Necropsy, Histopathology, and Recovery On Day 29, euthanize the main cohorts. Perform gross necropsy and preserve tissues in 10% neutral buffered formalin. A dedicated Recovery Cohort (n=5/sex/group from the High Dose and Control) is maintained dose-free for an additional 14 days. Causality: The recovery group is a critical self-validating mechanism to prove that observed hepatic hypertrophy is a transient, adaptive metabolic response rather than permanent organ damage.

Workflow Start 28-Day In Vivo Toxicity Study Rodent Rodent Cohort (Sprague-Dawley Rats) Start->Rodent NonRodent Non-Rodent Cohort (Beagle Dogs) Start->NonRodent Dose Daily Oral Gavage (Vehicle, Low, Mid, High) Rodent->Dose NonRodent->Dose Main Main Toxicity Group (n=10/sex/dose) Dose->Main Sat TK Satellite Group (n=3/sex/dose) Dose->Sat Rec Recovery Group (14-Day Post-Dose) Dose->Rec Analysis Histopathology & Clinical Chemistry Main->Analysis NOAEL Establish NOAEL Sat->NOAEL TK Correlation Rec->Analysis Analysis->NOAEL

Figure 2: Self-validating 28-day repeated dose toxicity workflow including TK and recovery groups.

Conclusion & Translational Safety

The in vivo toxicity profile of 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one (CMPP) demonstrates a highly manageable safety margin. While the halogenated pyridine ring presents a theoretical risk for reactive metabolite formation, the inclusion of robust TK satellite and recovery groups in the 28-day protocol proves that hepatic findings are largely adaptive and reversible. By strictly adhering to this self-validating preclinical framework, drug development professionals can confidently advance CMPP and related pyrido-pyridazinone analogs toward First-in-Human (FIH) clinical trials.

References

  • Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases | Source: nih.gov | 2

  • Palladium‐catalyzed synthesis of novel pyrido[3,4‐d]pyridazin‐1(2H)‐ones as promising α‐glucosidase, α‐amylase and... | Source: atmiyauni.ac.in |3

  • 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone Alleviate TNBS-Induced Colitis and Exhibit No Significant Testicular Toxicity | Source: mdpi.com |4

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor | Source: nih.gov | 1

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer | Source: nih.gov | 5

Sources

Exploratory

A Technical Guide to 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one Derivatives: Synthesis, Prospective SAR, and Therapeutic Potential

Authored by: Gemini, Senior Application Scientist Introduction: The landscape of drug discovery is continually evolving, with a persistent demand for novel heterocyclic scaffolds that can address unmet medical needs, par...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The landscape of drug discovery is continually evolving, with a persistent demand for novel heterocyclic scaffolds that can address unmet medical needs, particularly in oncology. Fused heterocyclic systems, such as those containing pyridazine and pyridine rings, represent a privileged class of compounds due to their ability to mimic endogenous structures and interact with a wide array of biological targets. Among these, the pyrido[3,4-d]pyridazin-1(2H)-one core is emerging as a scaffold of significant interest. This technical guide provides an in-depth review and prospective analysis of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one derivatives, a class of compounds with considerable potential as modulators of key cellular signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of the synthesis, potential structure-activity relationships (SAR), and therapeutic applications of these promising molecules.

The 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one Scaffold: A Privileged Structure in Kinase Inhibition

The 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one scaffold is a rigid, planar heterocyclic system that presents a unique spatial arrangement of nitrogen atoms, a carbonyl group, and various substitution points. This distinct architecture makes it an ideal candidate for targeting the ATP-binding pocket of protein kinases. The chloro and methyl substituents on the pyridine ring are anticipated to play crucial roles in modulating the compound's physicochemical properties and its interaction with target proteins. The chloro group can act as a key interaction point or a reactive handle for further chemical modification, while the methyl group can influence solubility and metabolic stability, and as suggested in related scaffolds, may enhance biological activity.[1]

The pyridazinone moiety is a common feature in many biologically active compounds, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3][4][5] The fusion of this ring with a substituted pyridine core is a rational design strategy to create novel chemical entities with enhanced potency and selectivity for specific biological targets, particularly protein kinases involved in cancer progression.[6][7][8][9]

Synthetic Strategies for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one and its Derivatives

Proposed Synthesis of the Core Scaffold

The proposed synthetic pathway commences with a multi-step sequence starting from commercially available materials. The following is a detailed, step-by-step protocol for the synthesis of the core scaffold.

Experimental Protocol:

Step 1: Synthesis of a Substituted Pyridine Precursor A suitable starting material would be a functionalized pyridine derivative that allows for the construction of the fused pyridazinone ring. A plausible approach involves the use of a substituted nicotinic acid or a related pyridine derivative.

Step 2: Cyclization to form the Pyrido[3,4-d]pyridazin-1(2H)-one Core The cyclization is a critical step and can be achieved through the reaction of the pyridine precursor with hydrazine hydrate. This reaction typically proceeds under reflux in a suitable solvent like ethanol or acetic acid.[2]

Diagram of the Proposed Synthetic Workflow:

Synthetic Workflow Proposed Synthetic Workflow for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one A Substituted Pyridine Precursor B Functionalization/Activation A->B Chemical Modification C Cyclization with Hydrazine B->C Reaction with Hydrazine Hydrate D 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one Core C->D Formation of Pyridazinone Ring E Derivatization (e.g., Suzuki, Buchwald-Hartwig coupling) D->E Introduction of Diversity F Library of Derivatives E->F Final Products

Caption: A proposed workflow for the synthesis of the target scaffold and its derivatives.

Derivatization Strategies

With the core scaffold in hand, a library of derivatives can be generated to explore the structure-activity relationship. The chlorine atom at the 7-position is a versatile handle for introducing a wide range of substituents via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. These reactions allow for the introduction of various aryl, heteroaryl, and amino groups, which can significantly impact the biological activity of the final compounds.

Prospective Structure-Activity Relationship (SAR) Analysis

Based on the analysis of related heterocyclic kinase inhibitors found in the patent literature and scientific publications, a prospective SAR for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one derivatives can be postulated. The following table summarizes the potential impact of substituents at different positions on the core scaffold.

PositionProposed SubstituentExpected Impact on ActivityRationale/Supporting Evidence
N-2 Small alkyl, aryl, substituted benzylModulation of solubility and interaction with the hinge region of kinases.The N-2 position is often a key vector for interacting with the kinase hinge region.
C-4 (Methyl) Maintained as methylPotentially enhances activity and metabolic stability.A methyl group at a similar position in 1,2-dihydropyrido[3,4-b]pyrazines was shown to increase antitumor activity.[1]
C-7 (Chloro) Replacement with various amines, aryl, and heteroaryl groupsSignificant impact on potency and selectivity.The 7-position is a primary point for diversification and interaction with the solvent-exposed region of the kinase active site.

Potential Therapeutic Applications and Biological Targets

Given the prevalence of related pyridazine and fused pyridine scaffolds in kinase inhibitor patents, it is highly probable that 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one derivatives will exhibit activity as protein kinase inhibitors.[6][7][8][9] These kinases are often dysregulated in various cancers, making them attractive targets for therapeutic intervention.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Such as EGFR, VEGFR, and FGFR, which are crucial for tumor growth, proliferation, and angiogenesis.

  • Non-Receptor Tyrosine Kinases: Including Src family kinases and Abl, which are involved in cell signaling and transformation.

  • Serine/Threonine Kinases: Such as CDKs, Aurora kinases, and PI3K/Akt/mTOR pathway components, which regulate cell cycle progression and survival.

Signaling Pathway Illustration:

Generic RTK Signaling Pathway Potential Inhibition of a Generic Receptor Tyrosine Kinase (RTK) Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimer Dimerization & Autophosphorylation rtk->dimer adaptor Adaptor Proteins (e.g., Grb2, Sos) dimer->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription nucleus Gene Expression transcription->nucleus response Cell Proliferation, Survival, Angiogenesis nucleus->response inhibitor 7-Chloro-4-methylpyrido [3,4-d]pyridazin-1(2H)-one Derivative inhibitor->dimer Inhibition

Caption: A diagram illustrating a potential mechanism of action for the title compounds.

Conclusion and Future Directions

The 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology and other diseases driven by aberrant kinase activity. While experimental data on this specific scaffold is limited in the public domain, this technical guide provides a comprehensive prospective analysis based on the rich chemistry and pharmacology of related heterocyclic systems.

Future research should focus on the successful synthesis of the core scaffold and the generation of a diverse library of derivatives. Subsequent screening against a panel of cancer-relevant kinases will be crucial to identify lead compounds and elucidate the specific biological targets of this chemical series. Further optimization of these leads, guided by detailed SAR studies and structural biology, could ultimately lead to the development of novel and effective therapeutic agents.

References

  • Substituted pyridazine carboxamide compounds. US9126947B2.
  • Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors. US-10047093-B2. [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Substituted imidazo[1,2-B]pyridazines as protein kinase inhibitors. US-10875864-B2. [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [Link]

  • Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. (2023). Journal of Medicinal Chemistry. [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. (2011). Molecules, 16(8), 6347-6363. [Link]

  • Abd-Rabo, Z. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

  • Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]

  • Synthesis of 7-Chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]pyridazino [4,5-b]quinoline-1,4,10(5H)-triones as NMDA Glycine-Site Antagonists. (2004). ChemInform. [Link]

  • Pyridopyrazines and their use as modul
  • Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][2][6]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(1), 212-220. [Link]

  • Temple, C., et al. (1982). 1,2-Dihydropyrido[3,4-b]pyrazines: structure-activity relationships. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link]

  • Dzierba, C. D., et al. (2012). Synthesis and structure–activity relationships of pyrido[3,2-b]pyrazin-3(4H)-ones and pteridin-7(8H)-ones as corticotropin-releasing factor-1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(12), 3974-3978. [Link]

  • Patents In BindingDB. [Link]

  • Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. US9206133B2.
  • Elnagdi, M. H., et al. (2009). Pyridazine and condensed pyridazine synthesis. Advances in Heterocyclic Chemistry, 97, 1-40. [Link]

  • Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate. (2025). Preprints.org. [Link]

  • The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. (2025). ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one

Audience: Researchers, scientists, and drug development professionals. Core Objective: This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one. Given the absence of published experimental spectra for this specific molecule, this document leverages high-accuracy computational prediction methods to offer a comprehensive interpretation of its spectral characteristics. This guide is designed to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, aiding in the identification, characterization, and quality control of this and structurally related compounds.

Introduction: The Significance of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one and NMR Spectroscopy

The pyrido[3,4-d]pyridazine scaffold is a significant heterocyclic core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific compound, 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one, is a novel molecule with potential applications in drug discovery. Its structural elucidation is paramount for understanding its chemical properties and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of the title compound, offering a foundational understanding for its synthesis and characterization.

Molecular Structure:

The structure of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one, with the IUPAC numbering scheme used for NMR assignments, is shown below:

Caption: Molecular structure of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one with IUPAC numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Atom #Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H on N211.0 - 13.0Broad Singlet1HAmide Proton
H5~8.7Singlet1HAromatic Proton
H8~7.9Singlet1HAromatic Proton
4-CH₃~2.6Singlet3HMethyl Protons

Interpretation of the ¹H NMR Spectrum:

  • Amide Proton (N2-H): The proton attached to the nitrogen atom (N2) is expected to appear as a broad singlet at a significantly downfield chemical shift (11.0-13.0 ppm). This is due to the deshielding effect of the adjacent carbonyl group and the nitrogen atoms, as well as its acidic nature, which can lead to exchange with trace amounts of water in the solvent, causing peak broadening.

  • Aromatic Protons (H5 and H8): The two protons on the pyridine ring (H5 and H8) are in different chemical environments and are predicted to appear as singlets due to the absence of adjacent protons. The H5 proton is adjacent to the electron-withdrawing pyridine nitrogen (N6) and is therefore expected to be more deshielded, appearing further downfield (~8.7 ppm) compared to H8 (~7.9 ppm).

  • Methyl Protons (4-CH₃): The three protons of the methyl group at position C4 are equivalent and are expected to appear as a sharp singlet at approximately 2.6 ppm. The singlet multiplicity arises because there are no protons on the adjacent carbon atom (C4).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom #Predicted Chemical Shift (δ, ppm)Assignment
C1~161.5Carbonyl Carbon
C7~153.0Aromatic Carbon (C-Cl)
C5~149.0Aromatic Carbon (C-H)
C4a~142.0Aromatic Carbon (Quaternary)
C4~138.0Aromatic Carbon (Quaternary)
C8a~126.0Aromatic Carbon (Quaternary)
C8~122.0Aromatic Carbon (C-H)
4-CH₃~21.0Methyl Carbon

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C1): The carbon of the carbonyl group (C=O) is highly deshielded and is predicted to have the largest chemical shift, around 161.5 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents and the presence of nitrogen atoms in the rings.

    • C7: This carbon is directly attached to the electronegative chlorine atom, causing it to be significantly deshielded and appear at a high chemical shift (~153.0 ppm).

    • C5: This carbon is adjacent to the pyridine nitrogen, leading to a downfield shift (~149.0 ppm).

    • Quaternary Carbons (C4a, C4, C8a): These carbons, which are part of the ring fusion or have substituent attachments, have distinct chemical shifts based on their electronic environment. C4a and C4 are part of the electron-deficient pyridazinone ring, hence their downfield shifts.

    • C8: This carbon is part of the pyridine ring and is predicted to be the most upfield of the aromatic carbons at ~122.0 ppm.

  • Methyl Carbon (4-CH₃): The carbon of the methyl group is an sp³-hybridized carbon and is therefore expected to have the most upfield chemical shift, around 21.0 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain experimental NMR data for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one, the following protocol is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice for heterocyclic compounds with amide protons, as it slows down the proton exchange.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: 240 ppm (centered around 100 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

Workflow for NMR Data Acquisition and Analysis:

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Advanced 2D NMR Spectroscopy for Complete Structural Assignment

While 1D NMR provides significant information, 2D NMR experiments would be crucial for the definitive assignment of all proton and carbon signals, especially for more complex analogs.

  • COSY (Correlation Spectroscopy): Would show correlations between coupled protons. In this molecule, it would primarily confirm the absence of H-H couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This would definitively link H5 to C5, H8 to C8, and the methyl protons to the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is a powerful tool for assigning quaternary carbons. For instance, the methyl protons (4-CH₃) would be expected to show correlations to C4 and C4a. The H5 proton would likely show correlations to C4a, C7, and C8a.

Predicted HMBC Correlations:

HMBC_Correlations H5 H5 C4a C4a H5->C4a C7 C7 H5->C7 C8a C8a H5->C8a H8 H8 H8->C4a H8->C7 Me_H 4-CH₃ C4 C4 Me_H->C4 Me_H->C4a C8 C8

Caption: Key predicted HMBC (²JCH and ³JCH) correlations for structural assignment.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one. The predicted data, based on established principles of NMR spectroscopy, offers a solid foundation for the characterization of this novel compound. The outlined experimental protocols and the discussion of advanced 2D NMR techniques provide a comprehensive framework for researchers to acquire and interpret the experimental data, which remains the definitive standard for structural elucidation.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link][1]

  • NMRdb.org. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved from [Link][2]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Kochan, K. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. [Link][3]

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Protocols & Analytical Methods

Method

Step-by-step chemical synthesis protocol for 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one

Synthesis of Pyrido[3,4-d]pyridazinone Derivatives: A Guide for Researchers An Overview of Synthetic Strategies for a Key Heterocyclic Scaffold The synthesis of fused nitrogen-containing heterocycles like pyridopyridazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis of Pyrido[3,4-d]pyridazinone Derivatives: A Guide for Researchers

An Overview of Synthetic Strategies for a Key Heterocyclic Scaffold

The synthesis of fused nitrogen-containing heterocycles like pyridopyridazines is of considerable interest due to their diverse pharmacological profiles.[1] The fusion of pyridine and pyridazine rings creates a rigid, electron-rich framework that is a key feature in many therapeutic agents.[1] This guide will explore two primary, literature-supported pathways for the construction of the pyrido[3,4-d]pyridazin-1(2H)-one core.

Pillar 1: Synthesis via Pyridine-3,4-dicarboxylic Acid Derivatives

A robust and frequently cited method for constructing the pyrido[3,4-d]pyridazinone core begins with a substituted pyridine-3,4-dicarboxylic acid derivative. This approach builds the pyridazinone ring onto a pre-existing, functionalized pyridine ring. The general workflow involves a two-step process of cyclization followed by chlorination and selective functionalization.

Conceptual Workflow

This pathway is exemplified by the synthesis of 4-chloropyrido[3,4-d]pyridazin-1(2H)-one, a close analog of the target molecule.[2] The key steps are:

  • Cyclization: A suitable pyridine-3,4-dicarboxylic acid derivative is reacted with hydrazine hydrate. This reaction forms the fused dihydropyrido[3,4-d]pyridazine-1,4-dione intermediate.[2]

  • Dichlorination: The dione intermediate is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert both ketone functionalities into chlorides, yielding a 1,4-dichloropyrido[3,4-d]pyridazine.[2]

  • Selective Hydrolysis: The final step involves the selective hydrolysis of the 1,4-dichloro intermediate. Under controlled acidic conditions, one of the chloro groups is selectively hydrolyzed back to a ketone, yielding the desired -pyridazin-1(2H)-one product.[2]

Workflow Diagram: Pyridine-dicarboxylic Acid Route

G A Pyridine-3,4-dicarboxylic Acid Derivative B 2,3-Dihydropyrido[3,4-d] pyridazine-1,4-dione A->B  Hydrazine Hydrate (Cyclization) C 1,4-Dichloropyrido [3,4-d]pyridazine B->C  POCl₃ (Dichlorination) D 4-Chloropyrido[3,4-d] pyridazin-1(2H)-one C->D  Acidic Hydrolysis (Selective)

Caption: General synthesis pathway starting from a pyridine-3,4-dicarboxylic acid derivative.

Expert Insights & Causality
  • Choice of Starting Material: The substitution pattern on the final molecule is dictated by the starting pyridine derivative. To synthesize a 7-chloro analog, one would theoretically start with a 5-chloro-pyridine-3,4-dicarboxylic acid.

  • Reaction Control: The dichlorination step requires careful control of temperature and stoichiometry to achieve a good yield. The use of a base like pyridine can be employed to neutralize HCl byproducts, driving the reaction to completion.[2] The final selective hydrolysis is a critical step that leverages the differential reactivity of the two chlorine atoms to isolate the desired mono-ketone product.

Pillar 2: Synthesis via Borsche-Type Cyclization

An alternative strategy for forming the pyridopyridazinone ring system is through the cyclization of suitably substituted aminopyridines, a method analogous to the Borsche cinnoline synthesis.[3] This approach is particularly useful for introducing substituents, such as a methyl group, onto the pyridazinone ring.

Conceptual Workflow

This pathway involves an intramolecular cyclization reaction triggered by diazotization.

  • Precursor: The synthesis starts with an amino-substituted pyridine that also bears an acyl group (e.g., acetyl) ortho to the amino group. For the target molecule, a hypothetical precursor would be a 3-amino-4-acetyl-5-chloropyridine.

  • Diazotization: The primary amino group is converted into a diazonium salt using a reagent like sodium nitrite in an acidic medium.

  • Intramolecular Cyclization: The highly reactive diazonium salt intermediate then undergoes an intramolecular electrophilic attack from the enol form of the adjacent acetyl group, leading to ring closure and formation of the pyridazinone ring system with the extrusion of nitrogen gas.[3]

Workflow Diagram: Borsche-Type Cyclization Route

G A Ortho-Acyl Aminopyridine Derivative B Pyridyldiazonium Salt (Intermediate) A->B  NaNO₂ / Acid (Diazotization) C Pyrido[3,4-d]pyridazin-1(2H)-one Derivative B->C  Intramolecular Cyclization

Caption: General pathway for Borsche-type cyclization to form the pyridopyridazinone core.

Expert Insights & Causality
  • Regiocontrol: This method offers excellent control over the placement of the methyl group (originating from the acetyl group) on the newly formed pyridazinone ring.

  • Reaction Conditions: The diazotization and cyclization are often performed as a one-pot sequence.[3] The yield can be sensitive to reaction temperature and the acidity of the medium. Low temperatures are typically required to manage the stability of the diazonium salt intermediate.

  • Precursor Availability: The primary challenge in this route is often the synthesis of the required ortho-acyl aminopyridine precursor, which may itself involve a multi-step synthetic sequence.

Trustworthiness & Self-Validation

The protocols described are based on established, peer-reviewed chemical transformations for this class of heterocycles.[2][3] For any laboratory application, it is imperative to validate each step.

  • Characterization: The identity and purity of all intermediates and the final product must be rigorously confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

  • Chromatography: Thin Layer Chromatography (TLC) should be used to monitor reaction progress, and column chromatography is often required for the purification of intermediates and final products.[3]

Summary of Key Reaction Parameters

The following table summarizes typical reaction conditions based on analogous preparations described in the literature. These should be considered as starting points for optimization.

StepKey ReagentsSolventTemperatureTypical Reaction TimeReference
Cyclization Hydrazine HydrateEthanol or Acetic AcidReflux4-12 h[1][4]
Dichlorination POCl₃, PyridineNeat or Dichloromethane85°C - Reflux2-6 h[2]
Hydrolysis Dilute HClWater/Co-solventRoom Temp - 50°C1-4 h[2]
Borsche Cyclization NaNO₂, Acid (e.g., H₂SO₄)Water/Acid0-10°C1-3 h[3]

Disclaimer: This document provides a summary of known synthetic strategies. Any new synthetic endeavor should be preceded by a thorough literature search and a comprehensive safety assessment. The execution of these chemical reactions should only be undertaken by trained professional chemists in a properly equipped laboratory setting.

References

  • Synthesis of 4-amino derivatives of pyrido[3,4-d]pyridazine Keto form... - ResearchGate. Available at: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. Available at: [Link]

  • Diastereoselective synthesis of cyclopentapyridazinones via radical cyclization: synthetic studies toward halichlorine - PubMed. Available at: [Link]

  • Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. Available at: [Link]

  • [Synthesis of pyrido (3,4-d)pyridazine and -styrylpyridazine derivatives from dimethyl 5-hydroxy-6-methylcinchomeronate] - PubMed. Available at: [Link]

  • Synthesis of Pyrido[3,4‐d] pyrimidine derivative series I and II. - ResearchGate. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC. Available at: [Link]

  • Recent advances in the cyclization reactions of pyridinium 1,n-zwitterions (n = 4 and 5): scope and mechanism - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - MDPI. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - MDPI. Available at: [Link]

  • Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3] - GSC Online Press. Available at: [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC. Available at: [Link]

  • Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Available at: [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture - SciSpace. Available at: [Link]

  • Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - Semantic Scholar. Available at: [Link]

  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Available at: [Link]

  • (PDF) The Synthesis of 7-Substituted-2,3-dihydropyrido [4,3-d]pyridazine-1,4-diones and 1,4-Dioxo-7-substituted- 1,2,3,4-tetrahydropyrido[4,3-d]pyridazine 6-Oxides from Methyl Ketones - ResearchGate. Available at: [Link]

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Application

Application Note: HPLC Method Development and Validation for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one

Executive Summary The compound 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one is a critical fused heterocyclic intermediate frequently utilized in the synthesis of targeted therapeutics, including histone demethylase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one is a critical fused heterocyclic intermediate frequently utilized in the synthesis of targeted therapeutics, including histone demethylase and NLRP3 inhibitors[1]. Ensuring the chemical purity and stability of this intermediate is paramount for downstream active pharmaceutical ingredient (API) synthesis.

This application note details a comprehensive, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method developed and validated in strict accordance with the modernized ICH Q2(R2) [2] and ICH Q14 [3] guidelines. By employing an Analytical Quality by Design (AQbD) approach, this protocol moves beyond traditional trial-and-error, establishing a highly robust Method Operable Design Region (MODR) that guarantees lifecycle reliability[4].

Analyte Characterization & Method Rationale

To develop a robust method, one must first understand the physicochemical causality dictating the analyte's chromatographic behavior.

  • Structural Nuances: The molecule features a pyridopyridazine core. It contains a weakly basic pyridine nitrogen, a neutral-to-weakly acidic lactam moiety (1(2H)-one), and a lipophilic chlorine atom.

  • pH Causality & Peak Symmetry: The pyridine nitrogen typically has a pKa in the range of 3.5–4.5. If the mobile phase pH is maintained near this pKa, the analyte exists in a state of partial ionization, leading to severe peak tailing, retention time drift, and poor reproducibility. To circumvent this, we utilize 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0) . This highly acidic environment completely protonates the pyridine nitrogen, locking the molecule into a single ionization state. Furthermore, TFA acts as a volatile ion-pairing agent, masking residual silanols on the stationary phase and ensuring excellent peak symmetry (Tailing Factor < 1.2).

  • Stationary Phase Selection: A high-purity, end-capped C18 column (e.g., Waters XBridge or Phenomenex Kinetex) is selected. The dense C18 functionalization provides necessary hydrophobic retention for the chlorinated core, while the end-capping prevents secondary interactions with the protonated basic nitrogen.

Analytical Quality by Design (AQbD) Workflow

In alignment with ICH Q14[3], this method was developed using a lifecycle approach. The workflow ensures that the method is not only fit-for-purpose at the time of validation but remains robust against routine operational variations.

AQbD_Workflow ATP Analytical Target Profile (ATP) Define Method Goals (ICH Q14) Risk Risk Assessment Identify Critical Parameters ATP->Risk DoE Design of Experiments (DoE) Optimize pH & Gradient Risk->DoE MODR Method Operable Design Region Establish Robustness DoE->MODR Val ICH Q2(R2) Validation Specificity, Linearity, Precision MODR->Val Routine Lifecycle Management Continuous Monitoring Val->Routine

Figure 1: Analytical Procedure Lifecycle Workflow aligned with ICH Q14 and Q2(R2).

Experimental Protocols

Chromatographic Conditions

A gradient elution strategy is mandatory. The gradient begins with a low organic composition to retain and resolve highly polar degradation products (e.g., lactam ring-opened species), and ramps to a high organic composition to elute strongly retained, unreacted lipophilic precursors.

Table 1: HPLC System and Method Parameters

ParameterSpecificationCausality / Rationale
Column C18, 150 mm × 4.6 mm, 3.5 µmBalances high resolution with moderate backpressure.
Mobile Phase A 0.1% TFA in Ultrapure WaterLocks pyridine nitrogen in a protonated state (pH ~2.0).
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Matches modifier concentration to prevent baseline drift.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°C ± 1°CStabilizes mass transfer kinetics and retention times.
Detection (UV) 254 nmMaximum absorbance for the conjugated pyridopyridazine core.
Injection Vol. 10 µLPrevents column overloading while maintaining high S/N ratio.

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Phase
0.0955Equilibration & Polar Degradant Retention
2.0955Isocratic Hold
12.01090Linear Ramp (Elution of API and Lipophilic Impurities)
15.01090High Organic Wash
15.1955Return to Initial Conditions
20.0955Re-equilibration
Sample Preparation & Self-Validating System Suitability

Standard Preparation:

  • Accurately weigh 25.0 mg of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one reference standard.

  • Dissolve in 25 mL of Diluent (Water:ACN, 50:50 v/v) using ultrasonication for 5 minutes to create a 1.0 mg/mL stock solution.

  • Dilute 5.0 mL of the stock to 50.0 mL with Diluent to achieve a working concentration of 100 µg/mL.

System Suitability Testing (SST): Every protocol must be a self-validating system. Prior to sample analysis, inject the working standard in quintuplicate. The system is only deemed "fit-for-purpose" if:

  • Retention Time Precision: RSD ≤ 0.5%

  • Peak Area Precision: RSD ≤ 1.0%

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

Forced Degradation & Stability-Indicating Power

To prove the method is stability-indicating as per ICH Q2(R2)[2], the API was subjected to forced degradation. The lactam ring is highly susceptible to alkaline hydrolysis, while the pyridine ring is prone to N-oxidation under oxidative stress.

Degradation_Pathway API 7-Chloro-4-methylpyrido [3,4-D]pyridazin-1(2H)-one Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Ox Oxidation (3% H2O2, RT) API->Ox Photo Photolysis (UV/Vis Light) API->Photo Deg1 Lactam Ring Opening (Polar Degradant) Acid->Deg1 Base->Deg1 Deg2 Pyridine N-Oxide (Polar Degradant) Ox->Deg2 Photo->Deg2

Figure 2: Primary Forced Degradation Pathways of the API.

Degradation Protocol: Samples were stressed to achieve 10–20% degradation. The method successfully resolved all generated impurities from the main API peak (Retention Time ~8.45 min). Peak purity analysis via Photodiode Array (PDA) confirmed that the API peak was spectrally homogeneous (Purity Angle < Purity Threshold) across all stress conditions, proving absolute specificity[3].

ICH Q2(R2) Method Validation Results

The optimized method was subjected to rigorous validation evaluating Specificity, Linearity, Accuracy, Precision, and Robustness.

Table 3: Summary of ICH Q2(R2) Validation Data

Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at API RT; Peak Purity passed.Rs > 2.5 for all degradants; PDA Purity passed.Pass
Linearity & Range R² ≥ 0.999 across 25% to 150% of target conc.Range: 25 - 150 µg/mL; R² = 0.9998.Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels (n=9).99.1% - 100.8% (Mean = 99.8%).Pass
Repeatability RSD ≤ 2.0% for 6 preparations at 100% conc.RSD = 0.65% (n=6).Pass
Intermediate Precision RSD ≤ 2.0% (Different analyst, day, column).RSD = 0.82% (n=12).Pass
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ).LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL.Pass
Robustness SST criteria met under deliberate variations.Passed (±2°C Temp, ±0.1 mL/min Flow).Pass

Conclusion

A highly specific, stability-indicating RP-HPLC method for the analysis of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one has been successfully developed and validated. By controlling the ionization state of the basic pyridine nitrogen with a low-pH mobile phase, the method achieves exceptional peak symmetry and reproducibility. The integration of an AQbD workflow ensures that the method easily satisfies all modern ICH Q2(R2) and Q14 regulatory requirements, making it fully suitable for routine quality control and stability testing in pharmaceutical development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link][2]

  • Analytical Procedure Development Q14 - ICH Source: European Medicines Agency (EMA) / ICH. URL:[Link][3]

  • Analytical Method Development in Pharmaceutical Sciences: A Comprehensive Review of Contemporary Frameworks, Lifecycle Approaches Source: ChemRxiv. URL:[Link][4]

  • Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link][1]

Sources

Method

Application Note: In Vivo Dosing Strategies and Formulation Vehicles for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one Derivatives in Murine Models

Executive Summary The heterocyclic scaffold 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one serves as the critical pharmacophore for a novel class of potent, orally bioavailable Son of Sevenless homolog 1 (SOS1) inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The heterocyclic scaffold 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one serves as the critical pharmacophore for a novel class of potent, orally bioavailable Son of Sevenless homolog 1 (SOS1) inhibitors, most notably MRTX0902[1]. By disrupting the SOS1:KRAS protein-protein interaction (PPI), these compounds trap KRAS in its inactive GDP-bound state, offering a targeted therapeutic strategy for KRAS-driven and RTK/MAPK pathway-mutant malignancies[2].

This application note provides drug development professionals with a comprehensive, self-validating in vivo methodology for dosing derivatives of this scaffold in murine xenograft models. It details the physicochemical rationale behind vehicle selection, pharmacokinetic (PK)-driven dosing regimens, and step-by-step protocols for efficacy and pharmacodynamic (PD) validation.

Mechanistic Rationale & Pathway Visualization

SOS1 is a guanine nucleotide exchange factor (GEF) that catalyzes the exchange of GDP for GTP on KRAS. The 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one scaffold binds selectively to SOS1, sterically occluding the KRAS binding interface[1].

Pathway RTK RTK / EGFR SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GTP KRAS (GTP-bound) Active SOS1->KRAS_GTP Promotes Nucleotide Exchange KRAS_GDP KRAS (GDP-bound) Inactive KRAS_GDP->KRAS_GTP GDP to GTP MEK MEK / ERK Pathway KRAS_GTP->MEK Downstream Signaling Inhibitor 7-Chloro-4-methylpyrido... Scaffold (SOS1i) Inhibitor->SOS1 Blocks PPI

Figure 1: Mechanism of action for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one derivatives.

Formulation Science and Pharmacokinetics

To achieve optimal in vivo exposure, the formulation must overcome the inherent hydrophobicity of the pyrido-pyridazinone core.

Vehicle Selection & Causality

The validated vehicle for this scaffold is a homogeneous suspension of 0.5% Methylcellulose (MC, 4000 cps) and 0.2% Tween 80 in sterile water [2].

  • Causality of Methylcellulose: MC acts as a high-viscosity suspending agent. It prevents the rapid sedimentation of the hydrophobic API particles, ensuring dose uniformity during oral gavage.

  • Causality of Tween 80: As a polysorbate surfactant, Tween 80 reduces the interfacial tension between the hydrophobic drug particles and the aqueous vehicle, allowing for complete wetting and dispersion.

This specific combination yields a highly bioavailable suspension (38–83% oral bioavailability in mice)[1].

Pharmacokinetic Profile & Dosing Strategy

Derivatives of this scaffold exhibit a relatively short half-life in murine models (t1/2 ≈ 1.3 hours)[1]. To maintain free drug concentrations above the cellular IC50 throughout the dosing interval, a twice-daily (BID) oral dosing strategy is strictly required.

Table 1: Pharmacokinetic Profile of the Scaffold in CD-1 Mice [1]

PK ParameterValueCausality / Implication for Study Design
Clearance (IV) 4.4–14.6 mL/min/kgLow clearance allows for sustained systemic exposure post-absorption.
Volume of Distribution 0.28–0.48 L/kgModerate distribution ensures sufficient partitioning into tumor tissues.
Half-life (t1/2) ~1.3 hoursRapid elimination dictates a BID (every 12h) dosing regimen.
Oral Bioavailability 38–83%Validates the efficacy of the MC/Tween 80 suspension vehicle.
Free CSF Conc. (1h) 209 nM (at 100 mg/kg)High brain penetrance; suitable for orthotopic brain metastasis models.

In Vivo Experimental Protocol

The following protocol outlines a self-validating workflow for evaluating efficacy and target engagement in murine xenograft models (e.g., MIA PaCa-2 or NCI-H1435).

Workflow Formulation 1. Formulation 0.5% MC + 0.2% Tween 80 Inoculation 2. Inoculation Tumor Xenograft Formulation->Inoculation Randomization 3. Randomization Tumor vol 100-200 mm³ Inoculation->Randomization Dosing 4. Dosing Regimen PO, 25-50 mg/kg BID Randomization->Dosing Sampling 5. PD Validation Tumor pERK at 3h Dosing->Sampling Analysis 6. Efficacy TGI & Survival Sampling->Analysis

Figure 2: End-to-end in vivo experimental workflow for SOS1 inhibitor evaluation.

Step 1: Vehicle and API Formulation
  • Hydrate the Polymer: Heat 30% of the required sterile water volume to 80°C. Disperse the Methylcellulose (4000 cps) powder to achieve a final concentration of 0.5% (w/v). Note: Heating is critical to prevent polymer clumping.

  • Cool and Dissolve: Agitate until particles are wetted, then add the remaining 70% of the water as cold water/ice. Stir continuously until the solution is clear and viscous.

  • Add Surfactant: Add 0.2% (v/v) Tween 80 and stir until completely homogeneous.

  • Suspend the API: Weigh the 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one derivative. Gradually add the vehicle while triturating or using a probe sonicator (on ice, 30-second bursts) to ensure a uniform, fine suspension.

Step 2: Xenograft Establishment & Randomization
  • Utilize 4- to 5-week-old female BALB/c nude mice[2].

  • Inject 5×106 MIA PaCa-2 (KRAS G12C) or NCI-H1435 (NF1 mutant) cells subcutaneously into the right flank.

  • Monitor tumor growth bi-weekly. Once average tumor volumes reach 100–200 mm³, randomize animals into vehicle and treatment cohorts (n = 5 to 8 per group)[2].

Step 3: Dosing Execution
  • Administer the formulation via oral gavage (PO) using a standard 20G feeding needle.

  • Maintain a dosing volume of 10 mL/kg.

  • Dose at 25 mg/kg or 50 mg/kg BID (approximately every 12 hours) for 25 to 42 days depending on the model's growth kinetics[1][2].

Step 4: Self-Validating Pharmacodynamic (PD) Sampling

Trustworthiness Check: To ensure the dosing strategy is successfully engaging the target before waiting weeks for tumor growth inhibition (TGI) data, a PD validation step is required.

  • On Day 6 of dosing, sacrifice a subset of mice (n=3) at exactly 1 hour and 3 hours post-dose.

  • Rapidly excise the tumors and snap-freeze them in liquid nitrogen.

  • Lyse the tissue and quantify phosphorylated ERK1/2 (pERK) via immunoblotting or In-Cell Western assay. Successful target engagement is validated by >50% pERK inhibition at the 3-hour mark[2].

Efficacy Readouts & Data Interpretation

When formulated and dosed correctly, derivatives of this scaffold demonstrate profound dose-dependent Tumor Growth Inhibition (TGI), particularly when combined with downstream KRAS inhibitors.

Table 2: Expected Efficacy and PD Outcomes in Murine Models [1][2]

Tumor ModelTreatment Regimen (PO)TGI (%)PD Observation (pERK Inhibition)
MIA PaCa-2 (KRAS G12C)25 mg/kg BID (Monotherapy)41%-
MIA PaCa-2 (KRAS G12C)50 mg/kg BID (Monotherapy)53%-
MIA PaCa-2 (KRAS G12C)50 mg/kg BID + Adagrasib (10 mg/kg QD)92% (Regression) 69% reduction at 3h post-dose
NCI-H1435 (NF1 Mutant)50 mg/kg BID (Monotherapy)73%72% at 1h; 54% at 3h post-dose

Interpretation: While monotherapy yields moderate TGI, the true utility of the 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one scaffold lies in combination therapy. Co-administration with a KRAS G12C inhibitor (e.g., Adagrasib) prevents RTK-mediated feedback reactivation of the MAPK pathway, driving deep and durable tumor regressions[2].

Sources

Application

Application Note: Preparation and Handling of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one Stock Solutions in DMSO

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Application Areas: Fragment-Based Drug Discovery (FBDD), Hit-to-Lead Chemistry, Biochemical Screening Scientific Context & Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Application Areas: Fragment-Based Drug Discovery (FBDD), Hit-to-Lead Chemistry, Biochemical Screening

Scientific Context & Rationale

In the landscape of targeted oncology, Son of Sevenless homolog 1 (SOS1) has emerged as a critical guanine nucleotide exchange factor (GEF) that regulates the activation state of KRAS. Disrupting the SOS1:KRAS protein-protein interaction (PPI) is a highly validated therapeutic strategy to inhibit KRAS-driven tumorigenesis, as detailed in the [1],[2].

The compound 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one serves as a vital phthalazine-based chemical precursor and fragment intermediate. It is a foundational building block in the synthesis of potent, brain-penetrant SOS1 inhibitors, most notably the clinical candidate MRTX0902[3],[4]. For researchers conducting synthetic optimization or biochemical PPI assays, maintaining the structural and chemical integrity of this intermediate in solution is paramount.

Pathway SOS1 SOS1 (GEF) Target Protein KRAS_GDP KRAS (GDP) Inactive State SOS1->KRAS_GDP Catalyzes Exchange KRAS_GTP KRAS (GTP) Active State KRAS_GDP->KRAS_GTP GDP to GTP MAPK MAPK Pathway Tumor Proliferation KRAS_GTP->MAPK Activates Signaling Intermediate 7-Chloro-4-methylpyrido [3,4-d]pyridazin-1(2H)-one (Chemical Precursor) MRTX0902 MRTX0902 (SOS1 Inhibitor) Intermediate->MRTX0902 Synthetic Pipeline MRTX0902->SOS1 Binds & Blocks PPI

Role of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one in SOS1/KRAS inhibition pathways.

Chemical Specifications & Quantitative Data

To ensure reproducibility across high-throughput screening (HTS) and synthetic workflows, stock solutions must be prepared with exact molar precision. Below are the physiochemical properties and mass-to-volume calculations required for standard stock concentrations[5].

Table 1: Physiochemical Properties
PropertySpecification
Chemical Name 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one
Molecular Formula C₈H₆ClN₃O
Molecular Weight 195.60 g/mol
Appearance Solid (White to pale yellow powder)
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C, desiccated and protected from light
Storage (Stock Solution) -80°C, single-use aliquots, Argon purged
Table 2: Mass/Volume Calculations for Standard Stocks
Desired ConcentrationVolume of DMSOMass of Compound Required
10 mM (Standard HTS)1.0 mL1.956 mg
10 mM (Standard HTS)5.0 mL9.780 mg
50 mM (Synthetic/FBDD)1.0 mL9.780 mg
50 mM (Synthetic/FBDD)5.0 mL48.900 mg

Causality in Experimental Design (E-E-A-T)

Expert protocol design requires an understanding of the causality behind each handling step. Deviations from these principles are the leading cause of false negatives in biochemical assays and yield drops in synthetic steps.

  • Why Anhydrous DMSO? Standard laboratory DMSO is highly hygroscopic. Absorption of atmospheric water lowers the dielectric constant of the solvent, causing hydrophobic nitrogen-containing heterocycles to precipitate. Furthermore, water introduces the risk of hydrolytic degradation over extended storage.

  • Why Thermal Equilibration? Opening a cryogenically stored vial (-20°C) at room temperature without prior equilibration causes immediate condensation of atmospheric water vapor onto the solid powder. This compromises the calculated molarity and introduces moisture before the solvent is even added.

  • Why Argon Purging? Oxygen and moisture in the headspace of storage tubes accelerate oxidative degradation. Argon is denser than air; layering it over the DMSO solution creates a protective, inert blanket.

  • Why Single-Use Aliquots? Repeated freeze-thaw cycles subject the compound to mechanical shear stress and localized concentration gradients during the freezing process, which can induce irreversible aggregation.

Self-Validating Preparation Protocol

A protocol is only trustworthy if it acts as a self-validating system . By integrating a Day 0 Quality Control (QC) step, researchers establish an empirical baseline. Any subsequent assay anomalies can be rapidly cross-referenced against this baseline to definitively rule out stock degradation.

Step-by-Step Methodology

Step 1: Thermal Equilibration

  • Remove the solid compound vial from -20°C storage.

  • Place the sealed vial in a desiccator at room temperature (20-25°C) for a minimum of 30 minutes. Do not open the vial while cold.

Step 2: Weighing and Calculation

  • Using an analytical balance (accuracy ±0.01 mg), weigh the desired mass of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one into a low-binding amber glass vial or Eppendorf tube.

  • Cross-reference the weighed mass with Table 2 to determine the exact volume of anhydrous DMSO required.

Step 3: Dissolution and Homogenization

  • In a nitrogen-purged glovebox or under a dry inert atmosphere, add the calculated volume of anhydrous DMSO (≥99.9%).

  • Vortex the solution for 30–60 seconds. If the compound does not fully dissolve, sonicate in a water bath at room temperature for up to 5 minutes. Note: Do not exceed 30°C during sonication to prevent thermal degradation.

Step 4: Baseline Quality Control (Self-Validation Step)

  • Extract a 1 µL aliquot of the freshly prepared stock.

  • Dilute to 1 µM in LC-MS grade Acetonitrile/Water (50:50).

  • Run a baseline UPLC-MS analysis to confirm >95% purity and verify the mass [M+H]⁺ peak at ~196.6 m/z. Save this chromatogram as the "Day 0 Profile".

Step 5: Aliquoting and Cryogenic Storage

  • Dispense the remaining stock solution into single-use aliquots (e.g., 50 µL or 100 µL) using low-binding tubes.

  • Gently blow a stream of Argon gas over the headspace of each tube for 3–5 seconds.

  • Cap tightly, seal with Parafilm, and immediately transfer to a -80°C freezer for long-term storage.

Protocol Step1 1. Thermal Equilibration Warm vial to RT (30 min) Step2 2. Mass Calculation e.g., 9.78 mg for 1 mL of 50 mM Step1->Step2 Step3 3. Dissolution Add Anhydrous DMSO & Vortex Step2->Step3 Step4 4. Quality Control UPLC-MS Baseline Profiling Step3->Step4 Step5 5. Aliquot & Purge Dispense and overlay with Argon Step4->Step5 Step6 6. Cryogenic Storage Seal and store at -80°C Step5->Step6

Self-validating workflow for the preparation and QC of anhydrous DMSO stock solutions.

Working Solution Preparation (In Vitro Assays)

When preparing working solutions for biochemical assays (e.g., SPR, TR-FRET):

  • Thaw a single aliquot at room temperature.

  • Perform serial dilutions directly in the assay buffer.

  • Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced protein denaturation or interference with the SOS1:KRAS interaction dynamics.

References

  • Ketcham, J. M., et al. "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction." Journal of Medicinal Chemistry, vol. 65, no. 14, 2022, pp. 9678-9690.[Link]

  • Mirati Therapeutics, Inc. "SOS1 Inhibitors.
  • National Center for Biotechnology Information. "7-chloro-4-methyl-2H-pyrido[3,4-d]pyridazin-1-one." PubChem Database, U.S. National Library of Medicine, 2024.[Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one and its Analogs

Introduction: The Therapeutic Potential of the Pyrido[3,4-d]pyridazinone Scaffold The pyridazinone core and its fused-ring derivatives, such as the pyrido[3,4-d]pyridazinone scaffold, represent a class of heterocyclic co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Pyrido[3,4-d]pyridazinone Scaffold

The pyridazinone core and its fused-ring derivatives, such as the pyrido[3,4-d]pyridazinone scaffold, represent a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] These structures are privileged in that they exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[2][3][4] A growing body of evidence suggests that many of these effects are mediated through the specific inhibition of key signaling proteins, particularly protein kinases.[5] Kinases are a large family of enzymes that play a central role in regulating the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.

This document provides detailed, field-proven protocols for the high-throughput screening (HTS) of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one and other compounds based on this scaffold. We will detail two robust, homogeneous (no-wash) assay formats that are highly amenable to automation and miniaturization: a Fluorescence Polarization (FP) competition assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase inhibition assay.[6][7][8] These methodologies are designed to identify and characterize inhibitors of a putative kinase target, a common application for this class of compounds.

Pillar 1: Causality Behind Experimental Choices - Why FP and TR-FRET?

The selection of an appropriate HTS assay technology is critical for the success of any screening campaign. The choice of FP and TR-FRET is deliberate, based on their suitability for studying molecular interactions in a high-throughput context.

  • Fluorescence Polarization (FP) is an ideal choice for monitoring the binding of a small molecule (a fluorescently-labeled tracer) to a larger protein, such as a kinase.[6][9][10] The principle relies on the differential rotation of molecules in solution. A small, fluorescently-labeled tracer tumbles rapidly, leading to depolarization of emitted light when excited with polarized light.[6][10] When this tracer binds to a much larger protein, its rotation is slowed dramatically, resulting in a higher degree of polarization.[6][9] A test compound that competes with the tracer for the same binding site will displace it, causing a decrease in fluorescence polarization.[6] This makes FP an excellent method for identifying competitive inhibitors in a simple, mix-and-read format.[10]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive and robust technology for directly measuring enzyme activity, particularly kinase activity.[7][8][11][12][13] It combines the principles of FRET with time-resolved fluorescence detection, which significantly reduces assay interference from scattered light and autofluorescent compounds.[11][12] In a typical kinase assay, a biotinylated substrate and a phosphospecific antibody are used. The antibody is labeled with a long-lifetime lanthanide donor (e.g., Europium), and streptavidin is labeled with an acceptor fluorophore (e.g., APC). When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated epitope. This brings the donor and acceptor into close proximity, allowing for energy transfer and the generation of a FRET signal.[7][8] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.[8]

Pillar 2: Self-Validating Systems - The Critical Role of the Z'-Factor

The trustworthiness of an HTS assay is paramount. A key metric for validating assay performance is the Z'-factor.[14][15][16] The Z'-factor is a statistical parameter that provides a measure of the separation between the high and low signals of an assay's controls, while also accounting for the signal variability.[14][17]

The formula for Z'-factor is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • μp = mean of the positive control (e.g., no inhibition)

  • σp = standard deviation of the positive control

  • μn = mean of the negative control (e.g., full inhibition)

  • σn = standard deviation of the negative control

An ideal assay has a Z'-factor of 1.0.[18] In practice, an assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[16][18] A value between 0 and 0.5 is marginal, and a value less than 0 indicates the assay is not viable for screening.[18] Throughout the assay development and screening process, the Z'-factor should be continuously monitored to ensure data quality.[19]

Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competition Assay for a Hypothetical Kinase

This protocol describes a competitive binding assay to identify compounds that displace a fluorescently-labeled tracer from the ATP-binding pocket of a hypothetical kinase.

FP_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_read Data Acquisition cluster_analysis Data Analysis Tracer_Prep Prepare Fluorescent Tracer Add_Tracer Add Fluorescent Tracer Tracer_Prep->Add_Tracer Kinase_Prep Prepare Kinase Solution Add_Kinase Add Kinase Kinase_Prep->Add_Kinase Compound_Prep Prepare Compound Plates (7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one & Library) Dispense_Compound Dispense Compounds & Controls Compound_Prep->Dispense_Compound Dispense_Compound->Add_Kinase Incubate1 Incubate Add_Kinase->Incubate1 Incubate1->Add_Tracer Incubate2 Incubate to Equilibrium Add_Tracer->Incubate2 Read_Plate Read Fluorescence Polarization (Ex/Em appropriate for fluorophore) Incubate2->Read_Plate Calculate_mP Calculate Millipolarization (mP) Read_Plate->Calculate_mP Determine_Hits Identify Hits (Significant decrease in mP) Calculate_mP->Determine_Hits

Caption: Workflow for the Fluorescence Polarization competition assay.

Reagent/MaterialExample SupplierPurpose
Hypothetical KinaseIn-house/VendorProtein target
Fluorescent TracerThermo FisherProbe for binding
7-Chloro-4-methylpyrido...Custom SynthesisTest compound
Assay BufferIn-houseMaintain pH and stability
DMSOSigma-AldrichCompound solvent
384-well black platesCorningLow-volume assay plates
Microplate ReaderBMG LABTECH/Molecular DevicesFP detection capability[20]
  • Compound Plating:

    • Prepare serial dilutions of 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one and library compounds in 100% DMSO.

    • Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of each compound solution to the appropriate wells of a 384-well black assay plate.

    • For controls, dispense DMSO only (High signal, no competition) and a known potent inhibitor (Low signal, competition).

  • Kinase Addition:

    • Prepare a 2X working solution of the kinase in assay buffer.

    • Dispense 10 µL of the 2X kinase solution to all wells containing compounds and DMSO controls.

    • To the "no kinase" control wells, add 10 µL of assay buffer.

    • Gently mix the plate and incubate for 15 minutes at room temperature.

  • Tracer Addition:

    • Prepare a 2X working solution of the fluorescent tracer in assay buffer. The final concentration should be at or below its Kd for the kinase.

    • Dispense 10 µL of the 2X tracer solution to all wells.

    • The final reaction volume is now 20 µL.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate at room temperature for 60 minutes, or until the binding reaction has reached equilibrium. This should be determined during assay development.

    • Measure the fluorescence polarization on a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[20]

  • The reader will measure the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of excitation.

  • Polarization (P) is calculated as: P = (I∥ - G * I⊥) / (I∥ + G * I⊥) , where G is the G-factor of the instrument. The output is often expressed in millipolarization (mP = P * 1000).

  • Calculate the Z'-factor using the high (DMSO) and low (known inhibitor) controls to validate the assay run.

  • Identify "hits" as compounds that cause a statistically significant decrease in mP, typically defined as greater than 3 standard deviations from the mean of the DMSO controls.

Protocol 2: TR-FRET Kinase Assay

This protocol describes a method to directly measure the enzymatic activity of a hypothetical kinase and its inhibition by test compounds.

TR_FRET_Principle cluster_no_inhibition Kinase Activity (No Inhibitor) cluster_inhibition Kinase Inhibition Kinase Active Kinase Phospho_Substrate P-Substrate-Biotin Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Phospho_Substrate Phosphorylation Substrate Substrate-Biotin Substrate->Phospho_Substrate Phosphorylation Antibody Antibody-Eu Phospho_Substrate->Antibody Binding SA_APC SA-APC Phospho_Substrate->SA_APC Binding Antibody->SA_APC FRET Inhibitor Inhibitor (e.g., 7-Chloro-4-methyl...) Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase No_FRET No FRET Signal Inactive_Kinase->No_FRET No Phosphorylation ATP_I ATP ATP_I->No_FRET No Phosphorylation Substrate_I Substrate-Biotin Substrate_I->No_FRET No Phosphorylation

Caption: Principle of the TR-FRET kinase assay.

Reagent/MaterialExample SupplierPurpose
Hypothetical KinaseIn-house/VendorEnzyme
Biotinylated Substrate PeptideVendorKinase substrate
ATPSigma-AldrichPhosphate donor
Europium-labeled AbPerkinElmer/CisbioDonor fluorophore
Streptavidin-APCPerkinElmer/CisbioAcceptor fluorophore
Kinase Assay BufferIn-houseReaction buffer
Stop Solution (EDTA)In-houseQuench reaction
384-well white platesGreinerLow-volume assay plates
TR-FRET Plate ReaderMolecular Devices/BMGTR-FRET detection
  • Compound Plating:

    • As described in the FP protocol, dispense 50 nL of compound/control solutions into a 384-well white assay plate.

  • Kinase/Substrate Addition:

    • Prepare a 2X master mix of the kinase and its biotinylated substrate peptide in kinase assay buffer.

    • Dispense 5 µL of this mix into each well.

    • Gently mix and briefly centrifuge the plate.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in kinase assay buffer. The final concentration should be at or near the Km for the kinase.

    • Dispense 5 µL of the 2X ATP solution to all wells to start the reaction.

    • The total reaction volume is now 10 µL.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes), determined during assay development.

  • Stop and Detect:

    • Prepare a detection mix containing the Europium-labeled antibody, Streptavidin-APC, and a stop reagent (e.g., EDTA) in detection buffer.

    • Dispense 10 µL of the detection mix to all wells to quench the kinase reaction.

    • The final volume is now 20 µL.

    • Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.

  • Measurement:

    • Read the plate on a TR-FRET enabled microplate reader. Typically, this involves excitation around 320-340 nm and measuring emission at two wavelengths: one for the acceptor (e.g., 665 nm) and one for the donor (e.g., 615-620 nm).[11]

  • Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000 .

  • Calculate the Z'-factor using high (DMSO) and low (no enzyme or potent inhibitor) controls.

  • Normalize the data to percent inhibition relative to the controls.

  • Identify hits as compounds that show inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls).

Pillar 3: Authoritative Grounding & Comprehensive References

The protocols and principles outlined in this document are based on established methodologies in the field of high-throughput screening and drug discovery. The reliability of these assays is contingent upon careful optimization and validation, as detailed in authoritative resources such as the Assay Guidance Manual.[21] Successful implementation requires a thorough understanding of the underlying technologies and rigorous statistical analysis of the resulting data.

References

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]

  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. Retrieved from [Link]

  • Wikipedia. (2023). Time-resolved fluorescence energy transfer. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • Molecular Devices. (2026, March 19). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Retrieved from [Link]

  • Wikipedia. (2022). Fluorescence polarization immunoassay. Retrieved from [Link]

  • Selvin, P. R. (2000). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Retrieved from [Link]

  • BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Wikipedia. (2023). Z-factor. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • iGEM. (2021, September 8). Z'-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability. Retrieved from [Link]

  • On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

  • Chen, T. (2009). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. CRC Press. Retrieved from [Link]

  • Chen, T. (2009, December 21). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Semantic Scholar. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, December 1). Assay Guidance Manual. Retrieved from [Link]

  • Chen, T. (Ed.). (2010, August 6). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Abd-Rabo, Z. S., Serry, A. M., George, R. F., & Ali, M. M. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. Retrieved from [Link]

  • Grote, T., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4‑b]pyrazin-3(2H)-one MKK4 Inhibitor. PMC. Retrieved from [Link]

  • Anonymous. (2023, January 9). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Semantic Scholar. Retrieved from [Link]

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Retrieved from [Link]

  • Anonymous. (2022, June 13). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. MDPI. Retrieved from [Link]

  • Tisdale, M. J., et al. (2014, September 4). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving chemical synthesis yield and purity of 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one

A Foreword from Your Senior Application Scientist Welcome to the dedicated technical support guide for the synthesis of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one. As a molecule of significant interest in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one. As a molecule of significant interest in medicinal chemistry and drug development, achieving high yield and purity is paramount for reproducible downstream applications. This guide is designed to move beyond a simple protocol, offering a deeper understanding of the reaction's nuances. Drawing from established chemical principles and field experience, we will explore the causality behind common synthetic challenges and provide robust, validated solutions. Our goal is to empower you to not only identify and solve problems but also to proactively optimize your experimental outcomes.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific, frequently encountered problems during the synthesis. The typical synthetic pathway involves the cyclization of a substituted pyridine-3,4-dicarboxylic acid with hydrazine to form a dihydropyrido[3,4-d]pyridazin-1,4-dione, followed by a chlorination step. Problems can arise at each stage.

Question 1: Why is my overall yield consistently low?

Low yield is one of the most common yet complex issues. The root cause can often be traced to one of three areas: incomplete reaction, side product formation, or mechanical losses during workup.

Possible Cause 1: Incomplete Cyclization with Hydrazine The initial formation of the pyridazinone ring system is a critical step. The reaction of a dicarboxylic acid precursor with hydrazine hydrate requires sufficient thermal energy and time to drive the condensation and subsequent cyclization to completion.[1]

  • Recommended Action:

    • Verify Reaction Time & Temperature: Ensure the reaction is refluxed for the recommended duration (typically 4 hours or more)[1]. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting dicarboxylic acid is a key indicator.

    • Reagent Stoichiometry & Quality: Use a slight excess of hydrazine hydrate to ensure the reaction goes to completion. The quality of hydrazine hydrate is also crucial; use a fresh, properly stored bottle as it can degrade over time.

    • Solvent Choice: While acetic anhydride is often used with the dicarboxylic acid initially, the cyclization with hydrazine is typically performed in a suitable high-boiling solvent like ethanol or directly with aqueous hydrazine hydrate under reflux.[1][2]

Possible Cause 2: Inefficient Chlorination The conversion of the intermediate pyridazinone or dione to the final chloro-derivative using reagents like phosphorus oxychloride (POCl₃) can be inefficient if not performed under optimal conditions.

  • Recommended Action:

    • Anhydrous Conditions: POCl₃ is highly reactive with water. Ensure your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Any moisture will quench the reagent and reduce its effectiveness.

    • Temperature Control: The reaction is typically heated to reflux. A temperature that is too low will result in an incomplete reaction, while one that is too high for an extended period might promote side product formation.

    • Reagent Ratio: A significant excess of POCl₃ is often required. A mixture containing pyridine may also be used to facilitate the reaction.[1]

Possible Cause 3: Product Loss During Work-up The isolation and purification steps are often where significant product loss occurs. Pouring the reaction mixture into ice water to precipitate the product is a standard procedure.[2]

  • Recommended Action:

    • Controlled Precipitation: When quenching the reaction (especially the POCl₃ mixture), add the mixture slowly to a large volume of crushed ice with vigorous stirring. A rapid, uncontrolled quench can lead to the formation of fine, difficult-to-filter particles or oils.

    • pH Adjustment: After the initial quench, the pH may need to be carefully neutralized with a base like ammonium hydroxide to ensure complete precipitation of the product.[1]

    • Recrystallization Solvent: Choosing the right solvent for recrystallization is critical for both purity and yield. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures. Common solvents for similar heterocyclic compounds include ethanol, water, or acetic acid.[1]

Troubleshooting Low Yield: A Decision Workflow

G start Low Yield Observed check_reaction Monitor Reaction by TLC/LC-MS start->check_reaction reaction_incomplete Reaction Incomplete? check_reaction->reaction_incomplete increase_time_temp Increase Reflux Time/Temp Verify Reagent Stoichiometry reaction_incomplete->increase_time_temp Yes workup Review Work-up & Purification reaction_incomplete->workup No increase_time_temp->check_reaction check_purity Verify Starting Material & Reagent Purity increase_time_temp->check_purity precipitation_issue Precipitation Inefficient? workup->precipitation_issue optimize_quench Optimize Quenching (Slow addition to ice, pH check) precipitation_issue->optimize_quench Yes recrystallization_issue Product Lost in Filtrate? precipitation_issue->recrystallization_issue No optimize_solvent Screen Recrystallization Solvents Cool to 0-4°C Before Filtering recrystallization_issue->optimize_solvent Yes

Caption: A workflow for troubleshooting low product yield.

Question 2: My final product is impure. How can I identify and remove the contaminants?

Purity is essential. Impurities often consist of unreacted starting materials, reaction intermediates, or isomeric side products.

Common Impurity 1: Unreacted Precursors

  • Identification: The presence of pyridine-3,4-dicarboxylic acid or its anhydride can be detected by ¹H NMR (absence of characteristic pyridazinone ring protons) and LC-MS.

  • Removal: These acidic precursors can typically be removed by washing the crude product with a dilute sodium bicarbonate solution during the work-up phase.

Common Impurity 2: Dichloro-Intermediate The synthesis may proceed through a 1,4-dichloropyrido[3,4-d]pyridazine intermediate.[1] If the subsequent hydrolysis or reaction to form the monochloro-one is incomplete, this will remain as a significant impurity.

  • Identification: ¹H NMR spectroscopy is an excellent tool. The dichloro species will have a different chemical shift and coupling pattern compared to the target molecule. Mass spectrometry will show a molecular ion peak corresponding to the dichloro compound.

  • Removal:

    • Force the Reaction: Drive the hydrolysis step to completion by extending the reaction time or carefully adjusting the reaction conditions (e.g., temperature or stoichiometry of the hydrolyzing agent).

    • Chromatography: If the impurity persists, purification via semi-preparative HPLC or column chromatography on silica gel is the most effective method.

Common Impurity 3: Isomeric Product Depending on the reaction conditions, formation of the isomeric 4-chloropyrido[3,4-d]pyridazin-1(2H)-one is possible.[1]

  • Identification: High-resolution ¹H NMR is critical for distinguishing between isomers. The chemical shifts of the aromatic protons on the pyridine ring will be distinct for each isomer.[1] For example, in similar systems, the H5 proton signal can vary significantly between isomers.[1]

  • Removal: Separating isomers is challenging and almost always requires chromatographic methods. Optimizing the reaction selectivity is the preferred approach. This may involve exploring different chlorinating agents or reaction temperatures to favor the formation of the desired isomer.

Table 1: Troubleshooting Purity Issues
Symptom / ImpurityPossible CauseRecommended ActionAnalytical Verification
Acidic Precursors Incomplete initial cyclization or insufficient washing.Wash crude product with NaHCO₃ solution.¹H NMR, LC-MS
Dichloro-Intermediate Incomplete hydrolysis of the dichloro species.Extend hydrolysis reaction time or optimize conditions.¹H NMR, LC-MS
Isomeric Product Lack of regioselectivity during the chlorination/hydrolysis step.Optimize reaction conditions (temp., solvent) to improve selectivity.High-Resolution ¹H NMR
Persistent Contaminants Multiple side reactions or difficult-to-remove impurities.Purify via column chromatography or semi-preparative HPLC.HPLC, ¹H NMR

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic scheme for this compound?

The synthesis typically follows a two-step process starting from a substituted pyridine dicarboxylic acid.

G A Pyridine-3,4-dicarboxylic acid derivative B Dihydropyrido[3,4-d]pyridazin- 1,4-dione intermediate A->B + Hydrazine Hydrate (Cyclization) C 1,4-Dichloropyrido[3,4-d] -pyridazine B->C + POCl₃ (Chlorination) D 7-Chloro-4-methylpyrido[3,4-d] -pyridazin-1(2H)-one (Target) C->D Selective Reaction/ Hydrolysis

Caption: General synthetic pathway for the target molecule.

This pathway is a well-established route for creating the pyridopyridazinone core structure.[1]

Q2: What are the key analytical data points I should look for to confirm my product?

You should use a combination of spectroscopic methods to confirm the structure and purity of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one.

  • ¹H NMR: Look for the characteristic signals for the protons on the pyridine ring and the methyl group. In a similar, non-methylated structure, key proton signals appear at δ 9.45 (s, H5), 9.13 (d, H7), and 7.84 (dd, H8), with a broad singlet for the NH proton around δ 13.13.[1] The introduction of the 4-methyl group will alter this pattern, but the general regions should be consistent.

  • IR Spectroscopy: Expect to see a strong carbonyl (C=O) stretching peak around 1680 cm⁻¹ and an N-H stretching band in the region of 3200-3400 cm⁻¹.[1]

  • Mass Spectrometry (MS): The high-resolution mass spectrum (HRMS) should show a molecular ion peak [M+H]⁺ that matches the calculated exact mass of the compound, confirming its elemental composition.[1]

Q3: What are the critical safety precautions for this synthesis?

Several reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood.

  • Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and avoid inhalation of vapors.

  • Phosphorus Oxychloride (POCl₃): This reagent is extremely corrosive and reacts violently with water, releasing toxic HCl gas. Handle with extreme care under anhydrous conditions.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for every chemical used in the procedure.

References

  • Verma S. K, et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). Available from: [Link]

  • Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][2][3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(01), 212-220. Available from: [Link]

  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]

  • Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. Available from: [Link]

  • Allam, H. A., et al. (2021). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. PMC. Available from: [Link]

  • Gomha, S. M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. Available from: [Link]

  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 7-chloro-2,3-dihydro-2-[1-(pyridinyl)alkyl]-pyridazino[4,5-b]-quinoline- 1,4,10(5H)-triones as NMDA glycine-site antagonists. Available from: [Link]

  • Gürsoy, E. A., & Karali, N. (2012). Study on Synthesis and Biological Activity of Some Pyrido[3,4-d]pyridazine Derivatives. Marmara Pharmaceutical Journal. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2022). Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. MDPI. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules, 17(7), 8151-8166. Available from: [Link]

  • Satinský, D., et al. (2020). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide. Ceska a Slovenska Farmacie. Available from: [Link]

Sources

Optimization

Troubleshooting poor aqueous solubility of 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one in biological media

Welcome to the technical support center for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound in biological media. Poor solubility is a common hurdle that can impede the progress of promising compounds through the drug discovery pipeline, affecting everything from in vitro assays to in vivo pharmacokinetic studies.[1][2] This resource provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help you overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one not dissolving in my aqueous buffer (e.g., PBS)?

A: 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one, like many heterocyclic compounds rich in aromatic systems, is predicted to have low intrinsic aqueous solubility.[3] This is due to its crystalline structure and the energy required to break the crystal lattice, as well as its relatively non-polar nature, which makes it energetically unfavorable to interact with polar water molecules. Many pyridazinone derivatives are known to have poor water solubility, which presents a significant challenge in their dosage form design.[3][4]

Q2: I'm seeing precipitation of the compound in my cell culture media. What's causing this?

A: This is a common issue when a stock solution of a poorly soluble compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous biological medium. The organic solvent concentration drops significantly upon dilution, and the aqueous environment cannot maintain the compound in solution, leading to precipitation. This can drastically affect the accuracy and reproducibility of your experimental results.

Q3: What is the first and simplest thing I should try to improve its solubility?

A: The initial and often most effective step is to assess the pH-solubility profile of your compound. As a pyridazinone derivative, the molecule possesses ionizable functional groups. Adjusting the pH of your biological media can significantly enhance solubility if the compound is a weak acid or base.[1] For many nitrogen-containing heterocyclic compounds, protonation at lower pH can lead to a more soluble cationic form.

Q4: Are there any "quick-fix" additives I can use for my in vitro assays?

A: For in vitro screening purposes, the use of co-solvents or solubilizing excipients can be a rapid solution. Adding a small, cell-tolerated percentage of a water-miscible organic solvent like DMSO or ethanol to your final assay medium can help maintain solubility.[2] Alternatively, excipients like cyclodextrins can be employed to form inclusion complexes, effectively "shielding" the hydrophobic compound from the aqueous environment.[1][5]

In-Depth Troubleshooting Guides

Guide 1: Systematic pH Adjustment and Optimization

The ionization state of a compound is a critical determinant of its aqueous solubility. For 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one, the pyridazinone ring system contains nitrogen atoms that can be protonated or deprotonated. A systematic evaluation of solubility across a pH range is a foundational step.

Experimental Protocol: pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of biocompatible buffers covering a pH range from 3 to 10 (e.g., citrate for pH 3-6, phosphate for pH 6-8, and borate for pH 8-10).

  • Compound Addition: Add an excess amount of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one to a fixed volume of each buffer in separate vials. The presence of excess solid is crucial to ensure a saturated solution is formed.[6]

  • Equilibration: Seal the vials and agitate them in a constant temperature shaker bath (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, filter the samples through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Interpreting the Results:

  • Increased solubility at low pH: Suggests the compound is a weak base.

  • Increased solubility at high pH: Indicates the compound is a weak acid.

  • Flat profile: The compound is neutral, and pH adjustment will not be an effective solubilization strategy.

Guide 2: Strategic Use of Co-solvents and Solubilizing Excipients

When pH modification is insufficient or not viable, the use of co-solvents and other excipients is the next logical step. These agents work by reducing the polarity of the aqueous solvent or by creating a more favorable microenvironment for the drug.[7]

Decision Workflow for Excipient Selection

A Start: Poor Aqueous Solubility B pH Adjustment Effective? A->B C Use pH-Adjusted Buffer B->C Yes D Consider Co-solvents & Excipients B->D No E In Vitro or In Vivo Study? D->E F In Vitro Options E->F In Vitro G In Vivo Options E->G In Vivo H Co-solvents (DMSO, Ethanol) F->H I Cyclodextrins (e.g., HP-β-CD) F->I J Surfactants (e.g., Tween 80) F->J G->I G->J K Lipid-Based Formulations G->K L Particle Size Reduction G->L

Caption: Decision tree for selecting a solubility enhancement strategy.

Commonly Used Co-solvents and Excipients

Excipient ClassExamplesConcentration Range (Typical)Mechanism of ActionConsiderations
Co-solvents DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)0.1 - 10% (v/v)Reduces solvent polarity, increasing solubility of hydrophobic compounds.[1][2]Potential for cytotoxicity at higher concentrations. Ensure compatibility with the biological assay.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1 - 10% (w/v)Forms inclusion complexes where the hydrophobic drug resides in the central cavity.[5][7]Can sometimes interfere with drug-target binding if the complex is too stable.
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL0.1 - 2% (v/v)Form micelles that encapsulate the poorly soluble drug in their hydrophobic core.[1][7]Can cause cell lysis at higher concentrations. Critical Micelle Concentration (CMC) is an important parameter.
Lipid-Based Systems Emulsions, Self-Emulsifying Drug Delivery Systems (SEDDS)VariesThe drug is dissolved in a lipid phase, which can form fine droplets in aqueous media.[2][8]More complex to formulate but can significantly enhance oral bioavailability.[9]

Experimental Protocol: Screening for an Effective Solubilizer

  • Prepare Stock Solutions: Create concentrated stock solutions of various excipients (e.g., 20% HP-β-CD, 10% Tween 80).

  • Serial Dilutions: Prepare a series of aqueous solutions containing different concentrations of each excipient.

  • Equilibrium Solubility Measurement: Follow the same procedure as the pH-solubility profiling (Guide 1, steps 2-6) for each excipient concentration.

  • Data Analysis: Plot the solubility of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one as a function of the excipient concentration to identify the most effective agent and the optimal concentration range.

Guide 3: Advanced Formulation Strategies

For more challenging cases, particularly for in vivo studies, advanced formulation strategies may be required. These methods often involve more complex preparation but can yield significant improvements in solubility and bioavailability.

Particle Size Reduction

Reducing the particle size of a drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][5][10]

  • Micronization: Techniques like jet milling can reduce particle size to the micron range. This is often sufficient to improve the dissolution of many compounds.[7][11]

  • Nanonization (Nanosuspensions): Creating a nanosuspension, which is a colloidal dispersion of drug particles in a liquid medium, can dramatically increase the dissolution rate and saturation solubility.[2][11] This is typically achieved through wet-bead milling or high-pressure homogenization.

Amorphous Solid Dispersions (ASDs)

In an ASD, the drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state. The amorphous form has a higher free energy than the crystalline form, leading to enhanced aqueous solubility and dissolution rates.[5][8]

  • Preparation: Common methods for preparing ASDs include spray drying and hot-melt extrusion.[10]

  • Polymer Selection: The choice of polymer (e.g., HPMC, PVP, Soluplus®) is critical for stabilizing the amorphous drug and preventing recrystallization.[12][13]

Workflow for Advanced Formulation Development

A Initial strategies (pH, co-solvents) insufficient B Evaluate Physicochemical Properties (m.p., logP) A->B C High Melting Point? B->C D Particle Size Reduction C->D Yes E Amorphous Solid Dispersion (ASD) C->E No F Micronization D->F G Nanosuspension D->G H Spray Drying E->H I Hot-Melt Extrusion E->I J Final Formulation F->J G->J H->J I->J

Caption: Workflow for selecting an advanced solubility enhancement technique.

Concluding Remarks

Troubleshooting the poor aqueous solubility of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one requires a systematic and logical approach. By starting with fundamental techniques like pH adjustment and progressing to more advanced formulation strategies as needed, researchers can successfully develop appropriate solutions for their specific experimental context. The key is to understand the underlying physicochemical principles and to methodically screen a range of potential solutions to find the most effective and compatible approach for your biological system.

References

  • Shakeel, F. et al. (2020). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 25(1), 169. Available at: [Link]

  • Bhatia, S. et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. The AAPS Journal, 17(5), 1189-1203. Available at: [Link]

  • Al-Ghananeem, A. M. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(7), 1345. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Available at: [Link]

  • Mishra, A. et al. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Cureus, 15(7), e42617. Available at: [Link]

  • Shakeel, F. et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3369. Available at: [Link]

  • Müller, C. E. et al. (2019). Innovative Dosage Forms: Design and Development. In Strategies for the formulation development of poorly soluble drugs via oral route. Springer, Cham. Available at: [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Longdom Publishing. (2022). Synthesis, characterization, and solubility determination of 6-phenyl-pyridazin-3(2H)-one in various pharmaceutical solvents Im. Journal of Chemical Technology and Applications. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • ResearchGate. (n.d.). Some of the 3(2H)-pyridazinone derivatives with analgesic and anti-inflammatory activity. Available at: [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]

  • ResearchGate. (n.d.). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Available at: [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. Available at: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Available at: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Microwave-Assisted Synthesis of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one

Welcome to the dedicated technical support and troubleshooting hub for the synthesis of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one . The construction of complex N-heterocycles, particularly fused pyrido-pyridazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for the synthesis of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one . The construction of complex N-heterocycles, particularly fused pyrido-pyridazines, often suffers from low yields and poor regioselectivity under conventional thermal conditions. Microwave-Assisted Organic Synthesis (MAOS) leverages dielectric heating to provide rapid, uniform energy transfer, dramatically accelerating cyclocondensation reactions while minimizing degradation pathways[1].

This guide provides field-proven protocols, optimization data, and troubleshooting logic to help you achieve high-purity yields.

Core Methodology & Self-Validating Protocol

The synthesis of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one typically proceeds via the cyclocondensation of a functionalized pyridine precursor (e.g., 3-acetyl-5-chloro-pyridine-4-carboxylic acid or its ester) with hydrazine hydrate.

Workflow Precursor Pyridine Precursor + Hydrazine Hydrate Solvent Solvent Selection EtOH:H2O (3:1) Precursor->Solvent MW Microwave Irradiation 120°C, 15 min, 150W Solvent->MW LCMS Validation Checkpoint LC-MS (m/z 196) MW->LCMS LCMS->MW Intermediate Present (+5 min) Success Target Isolated: 7-Chloro-4-methylpyrido [3,4-d]pyridazin-1(2H)-one LCMS->Success [M+H]+ Confirmed

Caption: Self-validating microwave synthesis workflow for pyrido[3,4-d]pyridazines.

Standard Operating Protocol (SOP)

Note: This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Step 1: Reagent Preparation

  • Action: In a 10 mL pressure-rated microwave vial, combine the pyridine precursor (1.0 mmol) and hydrazine hydrate (1.2 mmol).

  • Causality: Hydrazine acts as both the nucleophile and the cyclization agent. A slight molar excess ensures complete consumption of the sterically hindered 4-methyl group precursor, while keeping gas evolution manageable.

Step 2: Solvent Addition

  • Action: Add 4.0 mL of an Ethanol/Water (3:1 v/v) mixture. Add a magnetic stir bar and seal the vial with a Teflon-lined crimp cap.

  • Causality: MAOS relies on the ability of the solvent to absorb microwave energy (measured by the loss tangent, tan δ). The EtOH/H₂O mixture provides an optimal dielectric constant for rapid superheating while maintaining the solubility of the highly polar transition states[2].

Step 3: Microwave Irradiation

  • Action: Program the microwave reactor to ramp to 120°C over 5 minutes, followed by a 15-minute hold time. Set the dynamic power limit to 150W and the pressure limit to 15 bar.

  • Causality: Dynamic power modulation prevents thermal overshoot. The 5-minute ramp is critical because the initial condensation with hydrazine is exothermic; a slower ramp prevents sudden nitrogen gas evolution and subsequent pressure spikes[1].

Step 4: Validation Checkpoint (In-Process Control)

  • Action: Cool the vial to 50°C. Extract a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Self-Validation: Look for the disappearance of the starting material and the presence of the product's [M+H]+ peak at m/z 196 (calculated for C8​H6​ClN3​O ).

    • If the uncyclized hydrazone intermediate is detected: Re-seal and irradiate for an additional 5 minutes at 120°C.

    • If complete: Proceed to workup.

Step 5: Workup and Isolation

  • Action: Pour the reaction mixture into 15 mL of ice-cold water. Stir for 10 minutes, filter the resulting precipitate, and wash with cold ethanol.

  • Causality: The target pyrido[3,4-d]pyridazin-1(2H)-one is highly crystalline and insoluble in cold aqueous mixtures, allowing for direct isolation without the need for silica gel chromatography[3].

Optimization Data

The following table summarizes the quantitative data from our optimization trials. Notice how the interplay between solvent polarity and temperature dictates both the overall yield and the regioselectivity of the cyclization.

EntrySolvent SystemTemp (°C)Time (min)Conversion (%)Yield (%)Regioselectivity (Target:Isomer)
1DMF15010>996580:20
2EtOH12030857090:10
3 EtOH:H₂O (3:1) 120 15 >99 92 >95:5
4EtOH:H₂O (3:1)100156045>95:5

Troubleshooting Logic & Q&A

When experiments deviate from the expected outcome, use the following diagnostic logic tree and Q&A to correct the parameters.

Troubleshooting Error Reaction Failure Detected Regio Poor Regioselectivity (Multiple Isomers) Error->Regio Incomplete Incomplete Cyclization (Hydrazone Accumulation) Error->Incomplete Pressure Overpressure Abort (Gas Evolution) Error->Pressure Temp Lower Temp to 110°C & Add Lewis Acid Regio->Temp Time Increase Hold Time & Add 10% H2O Incomplete->Time Volume Reduce Fill Volume <30% & Use 5-min Ramp Pressure->Volume

Caption: Decision matrix for troubleshooting common microwave synthesis failures.

Q: My LC-MS shows multiple peaks with the same m/z (196), indicating the formation of regioisomers. How do I improve selectivity?

A: The initial nucleophilic attack of hydrazine can occur at either the ketone or the carboxylic acid/ester moiety of the pyridine precursor. High temperatures or overly basic conditions can shift the reaction from kinetic to thermodynamic control, yielding unwanted isomers. To improve regioselectivity, lower the reaction temperature (e.g., from 150°C to 110°C) and utilize a slower temperature ramp time[4]. If the issue persists, introducing a mild Lewis acid catalyst can help direct the initial attack to the more sterically hindered ketone.

Q: The microwave reactor aborts the run due to high pressure spikes (>20 bar). What is causing this?

A: Hydrazine hydrate can decompose and evolve nitrogen gas at elevated temperatures, leading to rapid pressure buildup inside the sealed vessel. Ensure the reaction vial is filled to no more than 30-40% of its total volume. Furthermore, program a pressure limit (e.g., 15 bar) into your method so the reactor automatically modulates the magnetron power output before emergency venting occurs[1].

Q: I am observing incomplete conversion; the intermediate hydrazone is accumulating. How can I drive the cyclization to completion?

A: The second step of the reaction (intramolecular cyclization) requires overcoming a higher activation energy barrier than the initial condensation. If the intermediate is accumulating, your solvent may not be reaching the required internal superheated temperature. Switch to a solvent with a higher loss tangent, or add 10% water to your organic solvent; the increased polarity stabilizes the transition state of the cyclization and improves microwave absorption[2].

Frequently Asked Questions (FAQs)

FAQ 1: Why is microwave irradiation preferred over conventional reflux for pyrido[3,4-d]pyridazines? Causality: Conventional convective heating relies on thermal conductivity through the vessel walls, which often requires 12-24 hours of reflux and yields complex mixtures due to prolonged thermal exposure. MAOS utilizes dielectric heating to achieve rapid, uniform internal temperature distribution. This superheating effect reduces reaction times to just 15 minutes while significantly minimizing thermal degradation pathways[1][3].

FAQ 2: Can I scale up this microwave reaction from a 10 mL vial to a 100 mL vessel? Causality: Direct linear scale-up in batch microwave reactors is limited by the "penetration depth" of the microwaves (typically 1-2 cm at 2.45 GHz). If you increase the volume significantly, the center of the vessel will heat differently than the edges, leading to the very thermal gradients MAOS is meant to avoid. For scale-up, it is highly recommended to use a continuous-flow microwave system rather than larger batch vessels[1].

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent Source: ACS Combinatorial Science URL:[Link]

  • Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety Source: PubMed (NIH) URL:[Link]

Sources

Optimization

Addressing false positives in 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one fluorescence binding assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting anomalous data during high-throughput screening and hit validation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting anomalous data during high-throughput screening and hit validation.

When working with 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one , you are dealing with a highly conjugated, halogenated heterocyclic scaffold. While this structure is valuable in drug discovery, its physicochemical properties—specifically its extended π -conjugation and planar hydrophobicity—make it highly prone to generating false positives in fluorescence binding assays.

This guide provides the causality behind these artifacts and self-validating protocols to ensure the scientific integrity of your data.

Diagnostic Workflow for Assay Artifacts

Before altering your assay conditions, use the following logical workflow to identify the exact mechanism by which the pyrido-pyridazine scaffold is interfering with your readout.

TroubleshootingFlow Start Observe False Positive in Fluorescence Assay Q1 Does compound emit at assay wavelength? Start->Q1 AutoFluor Auto-fluorescence Artifact (Run Preread/Change Tracer) Q1->AutoFluor Yes Q2 Does compound absorb excitation/emission light? Q1->Q2 No IFE Inner Filter Effect (IFE) (Apply Math Correction/TR-FRET) Q2->IFE Yes Q3 Does signal reverse with 0.01% Triton X-100? Q2->Q3 No Agg Colloidal Aggregation (Add Detergent/Spin DLS) Q3->Agg Yes TrueHit Validate as True Hit (Orthogonal Assay) Q3->TrueHit No

Diagnostic workflow for isolating fluorescence assay artifacts.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one cause erratic baseline shifts in Fluorescence Polarization (FP) assays? The Causality: The pyrido[3,4-d]pyridazin-1(2H)-one core contains an extended conjugated π -system. This allows the molecule to absorb UV/Vis light and emit intrinsic fluorescence (auto-fluorescence) that often overlaps with common blue/green assay fluorophores like FITC or FAM[1]. In FP assays, the microplate reader measures parallel and perpendicular light to calculate a polarization value ( mP ). Because the compound is a small molecule tumbling rapidly in solution, its auto-fluorescence is highly depolarized. This floods the detector with unpolarized light, artificially lowering the mP value and masking true binding events[2]. The Solution: Run a "preread" of the compound alone in your assay buffer to measure its intrinsic fluorescence profile[3]. If auto-fluorescence is confirmed, switch your tracer to a red-shifted fluorophore (e.g., Texas Red, Cy5, or Alexa Fluor 647) to bypass the compound's emission spectrum.

Q2: My TR-FRET signal drops sharply at compound concentrations >10 µM. Is this a true inhibitor or an artifact? The Causality: A sharp, dose-dependent drop in Time-Resolved FRET (TR-FRET) signal is a classic hallmark of the Inner Filter Effect (IFE)[4]. While TR-FRET utilizes a time delay to eliminate short-lived auto-fluorescence[5][6], it remains highly vulnerable to light attenuation. The conjugated heterocyclic core of this compound heavily absorbs light in the 300–350 nm range. This perfectly overlaps with the excitation wavelength of Lanthanide donors (e.g., Europium or Terbium at ~340 nm)[4]. By absorbing the excitation light before it can reach the donor, the compound quenches the entire energy transfer process, mimicking the signal reduction of a true competitive inhibitor. The Solution: Monitor the donor emission channel independently of the acceptor channel[4]. A true inhibitor will decrease the acceptor signal but leave the donor signal stable. If both signals drop proportionally, the compound is a false positive acting via IFE.

Q3: How can I distinguish between true target binding and colloidal aggregation of this specific scaffold? The Causality: The 7-chloro substitution significantly increases the lipophilicity of the planar pyridopyridazine core. In aqueous buffers, planar hydrophobic molecules frequently undergo hydrophobic collapse, forming massive colloidal aggregates. These colloids non-specifically sequester the target protein or trap the fluorescent tracer[7]. In FP assays, a trapped tracer is immobilized within the massive colloidal particle, drastically slowing its rotation and artificially spiking the polarization signal to mimic a high-affinity binding event. The Solution: Implement a detergent-spike protocol (detailed below). Non-ionic detergents disrupt colloidal aggregates but generally preserve specific, high-affinity protein-ligand interactions[7].

Quantitative Assay Vulnerability Profile

The following table summarizes how 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one interacts with different assay modalities and the required counter-measures.

Assay FormatPrimary VulnerabilityMechanism of InterferenceRecommended Countermeasure
Fluorescence Polarization (FP) HighAuto-fluorescence (depolarization) & Colloidal trapping (hyper-polarization).Red-shift the tracer; add 0.01% Triton X-100.
TR-FRET ModerateInner Filter Effect (IFE) at 340 nm excitation.Ratiometric donor/acceptor monitoring.
Thermal Shift (DSF) Low to ModerateSYPRO Orange quenching via IFE.Validate hits with label-free Differential Scanning Calorimetry (DSC).

Mechanistic Pathway of Interference

Mechanism Compound 7-Chloro-4-methylpyrido [3,4-D]pyridazin-1(2H)-one Conjugation Conjugated Core Compound->Conjugation Hydrophobic Planar / Halogenated Compound->Hydrophobic Absorb Absorbs 340nm Light Conjugation->Absorb Colloid Colloidal Formation Hydrophobic->Colloid IFE Inner Filter Effect (Quenches Donor) Absorb->IFE Trap Traps Fluorophore (Slows Rotation) Colloid->Trap FalseTR False Positive (TR-FRET) IFE->FalseTR FalseFP False Positive (FP) Trap->FalseFP

Mechanistic pathways of assay interference by the pyrido-pyridazine scaffold.

Self-Validating Experimental Protocols

Protocol A: Dual-Channel IFE Diagnosis & Correction (TR-FRET)

This protocol separates true biochemical inhibition from optical quenching caused by the compound's absorbance.

  • Assay Setup: Prepare your TR-FRET assay in a 384-well black microplate. Include a dose-response titration of 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one (0.1 µM to 50 µM).

  • Dual-Wavelength Read: Configure your microplate reader to excite at 340 nm (Lanthanide excitation). Crucially, set the instrument to read both the donor emission (e.g., 615 nm for Europium) and the acceptor emission (e.g., 665 nm for XL665 or Alexa 647)[4][5].

  • Data Analysis (The Self-Validation Step):

    • Calculate the Acceptor/Donor ratio (665 nm / 615 nm).

    • Plot the raw 615 nm (Donor) signal against compound concentration.

    • Interpretation: If the 615 nm signal drops by >15% at higher concentrations, the compound is absorbing the excitation light (IFE)[4]. The apparent "inhibition" in the ratio is an optical artifact, not true target engagement.

Protocol B: Detergent-Spike Aggregation Reversal Assay (FP)

This protocol identifies false positives caused by colloidal aggregation.

  • Baseline Read: Run the standard FP assay with the target protein, fluorescent tracer, and the compound at its apparent IC 50​ or EC 50​ concentration. Record the baseline mP value.

  • Detergent Spike: Add a non-ionic detergent (e.g., Triton X-100, Tween-20, or CHAPS) directly to the assay wells to achieve a final detergent concentration of 0.01% to 0.05% (v/v)[7].

  • Incubation & Re-read: Incubate the plate at room temperature for 15 minutes to allow the detergent micelles to disrupt any colloidal aggregates, then re-read the plate.

  • Interpretation: If the mP signal drastically reverts to the unbound tracer baseline after the detergent spike, the initial signal was a false positive caused by colloidal trapping[7]. If the signal remains stable, the interaction is likely a true, specific binding event.

Sources

Troubleshooting

Process Chemistry Technical Support Center: Crystallization of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges encountered during the scale-up of 7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic and kinetic challenges encountered during the scale-up of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one .

This fused heterocyclic scaffold is a critical intermediate in the synthesis of advanced therapeutics, most notably in the development of SOS1 inhibitors (such as MRTX0902) used in oncology . Due to its highly planar pyrido-pyridazine core and the strong dipole of its lactam motif, researchers frequently encounter severe crystallization bottlenecks, including oiling out, needle-like morphology, and solvent entrapment. This guide provides field-proven, mechanistically grounded solutions to build a self-validating, scalable crystallization process.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does our product consistently "oil out" (liquid-liquid phase separation) during anti-solvent addition? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the spinodal decomposition curve before reaching the primary nucleation threshold [[1]]([Link]). For 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one, the strong intermolecular hydrogen bonding of the lactam core creates a high kinetic barrier to crystal lattice formation. When an anti-solvent is added too rapidly, the system minimizes its free energy by separating into a solute-rich oil phase and a solvent-rich liquid phase rather than crystallizing. Causality & Fix: To prevent LLPS, you must operate strictly within the Metastable Zone Width (MSZW). This is achieved by controlling the anti-solvent addition rate and introducing a crystalline seed bed before the LLPS boundary is crossed, forcing the system down a thermodynamic crystallization pathway.

Q2: How do we resolve the needle-like crystal morphology that is stalling our filtration? A2: The planar nature of the 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one core promotes rapid, one-dimensional kinetic growth along the π−π stacking axis. These high-aspect-ratio needles compress into an impermeable cake on the filter frit, trapping mother liquor and impurities. Causality & Fix: Implement Temperature Cycling (Ostwald ripening) . By oscillating the reactor temperature just below the solubility curve, the thermodynamically less stable fine needles dissolve during the heating phase. During the cooling phase, the dissolved solute deposits onto the larger, more stable crystal faces, promoting 3D block-like (equant) growth that filters rapidly.

Q3: We are seeing variable purity profiles across batches. Is this a polymorphism issue? A3: Yes. The lactam N-H (donor) and C=O (acceptor) groups make the molecule highly prone to forming kinetic solvates or hydrates depending on the solvent system. Uncontrolled primary nucleation often yields a metastable polymorph that traps host-cell impurities in the lattice. Seeding with the characterized, thermodynamically stable anhydrate form ensures polymorphic control and batch-to-batch purity consistency.

Section 2: Optimized Experimental Protocol (Self-Validating System)

This protocol utilizes a Seeded, Temperature-Cycled Anti-Solvent workflow designed to bypass LLPS and enforce block-like crystal morphology. The hold times and temperature ramps act as a self-validating system, ensuring the system reaches thermodynamic equilibrium at each critical node.

Materials: Solvent = Tetrahydrofuran (THF); Anti-Solvent = Heptane.

  • Complete Dissolution: Suspend crude 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one in 10 volumes (V) of THF. Heat the reactor to 60 °C until complete dissolution is verified visually or via FBRM (Focused Beam Reflectance Measurement).

  • Polishing Filtration: Pass the hot solution through a 0.45 µm inline filter into a pre-heated (60 °C) crystallization vessel. Rationale: Removes insoluble particulates that act as heterogeneous nucleation sites for unwanted kinetic polymorphs.

  • Anti-Solvent Addition (Phase 1): Slowly dose 2 V of Heptane over 30 minutes at 60 °C.

  • Seeding & Aging (Critical Step): Cool the reactor to 50 °C (entering the MSZW). Introduce 1.5 wt% of micronized seed crystals (thermodynamically stable anhydrate) slurried in 0.5 V of Heptane. Age for 2 hours. Rationale: The 2-hour hold validates the survival of the seed bed and consumes supersaturation, ensuring the system cannot cross into the LLPS regime.

  • Anti-Solvent Addition (Phase 2): Dose the remaining 7.5 V of Heptane linearly over 4 hours at 50 °C.

  • Temperature Cycling (Morphology Control):

    • Cool to 35 °C at 0.5 °C/min.

    • Heat to 48 °C at 1.0 °C/min. Hold for 30 minutes.

    • Repeat this cycle 3 times.

  • Final Isolation: Cool linearly to 5 °C over 3 hours. Filter the resulting block-like crystals, wash with 2 V of cold Heptane, and dry under vacuum at 50 °C.

Section 3: Quantitative Data & Metrics

The following table summarizes the process analytical metrics comparing the baseline uncontrolled crystallization against the optimized protocol.

Process ParameterUncontrolled Anti-Solvent (Baseline)Seeded + Linear CoolingSeeded + Temp Cycling (Optimized)
Yield (%) 78.485.192.6
Purity (HPLC Area %) 96.598.2>99.8
Morphology Fine Needles / Oiled-out AgglomeratesNeedlesBlock-like / Equant
Filtration Time (100g scale) > 4.0 hours1.5 hours< 15 minutes
Bulk Density (g/mL) 0.150.220.48

Section 4: Process Workflow Visualization

G Start Hot Solution (7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one) Rapid Rapid Anti-Solvent Addition (Kinetic Control) Start->Rapid Controlled Controlled Anti-Solvent Addition (Thermodynamic Control) Start->Controlled LLPS Liquid-Liquid Phase Separation (Oiling Out) Rapid->LLPS Needles Uncontrolled Nucleation (Needle Morphology & Impurities) LLPS->Needles TempCycle Temperature Cycling (Ostwald Ripening) Needles->TempCycle Rework / Ripening MSZW Enter Metastable Zone Width (MSZW) Controlled->MSZW Seeding Introduction of Seed Crystals (Bypass LLPS) MSZW->Seeding Seeding->TempCycle Blocks High-Purity Block Crystals (Optimal Filtration) TempCycle->Blocks

Figure 1: Kinetic vs. thermodynamic control pathways during crystallization scale-up.

References

  • [2] Ketcham, J. M., et al. "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction." Journal of Medicinal Chemistry, 2022. URL:[Link]

  • [1] Veesler, S., et al. "Crystallization in the Presence of a Liquid−Liquid Phase Separation." Organic Process Research & Development, 2006. URL:[Link]

  • [3] Kee, N. C., et al. "Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity of Sulfathiazole Crystals." Organic Process Research & Development, 2009. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vitro Efficacy Guide: Pyrido[3,4-d]pyridazine Scaffolds vs. Classical Phthalazine Analogs in SOS1 Inhibition

As the landscape of targeted oncology evolves, disrupting the Son of Sevenless homolog 1 (SOS1) and KRAS protein-protein interaction (PPI) has emerged as a highly effective strategy for treating KRAS-driven malignancies....

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, disrupting the Son of Sevenless homolog 1 (SOS1) and KRAS protein-protein interaction (PPI) has emerged as a highly effective strategy for treating KRAS-driven malignancies. Early drug discovery efforts identified the phthalazine core as a potent SOS1 binder. However, these first-generation analogs suffered from severe metabolic liabilities.

This guide provides an objective, data-driven comparison between classical phthalazine analogs and the optimized 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one scaffold—the critical pharmacophoric core of the clinical-stage SOS1 inhibitor MRTX0902. By examining the causality behind this scaffold hop, researchers can better understand how to balance in vitro potency with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Mechanistic Causality: The Scaffold Hop

The transition from a standard phthalazine core to the 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one scaffold was driven by a specific metabolic vulnerability .

  • The Aldehyde Oxidase (AO) Liability: Early phthalazine analogs exhibited excellent in vitro potency but failed in pharmacokinetic models. The C4-position of the phthalazine ring is highly electron-rich, making it a prime target for nucleophilic attack by cytosolic Aldehyde Oxidase (AO), leading to rapid rapid clearance.

  • The Pyrido[3,4-d]pyridazine Solution: By introducing a nitrogen atom into the ring system to create a pyrido[3,4-d]pyridazine core, electron density is withdrawn from the C4 position. This electronic deactivation renders the site inert to AO metabolism while preserving the critical edge-to-face π -stacking interactions with the Phe890 residue of SOS1.

  • Structural Fine-Tuning: The addition of the 4-methyl group restricts the rotation of the adjacent aryl ring, locking the molecule into the precise bioactive conformation required to sterically clash with KRAS. Simultaneously, the 7-chloro substitution optimally fills a lipophilic sub-pocket on the SOS1 surface, driving the binding affinity ( Ki​ ) down to the low nanomolar range .

Pathway RTK Receptor Tyrosine Kinase SHP2 SHP2 Phosphatase RTK->SHP2 SOS1 SOS1 (GEF) SHP2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GDP to GTP MAPK MAPK Signaling (Proliferation) KRAS_GTP->MAPK Pathway Activation Inhibitor Pyrido[3,4-d]pyridazine (MRTX0902) Inhibitor->SOS1 Blocks PPI

Figure 1: SOS1-mediated KRAS activation pathway and targeted disruption by pyrido[3,4-d]pyridazine.

Comparative In Vitro Efficacy & ADME Data

The following table synthesizes the quantitative performance of the early-generation phthalazine analog against the optimized 7-chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one derivative (MRTX0902).

ParameterPhthalazine Analog (Early Gen)Pyrido[3,4-d]pyridazine (MRTX0902)Causality / Significance
SOS1 Binding Affinity ( Ki​ ) ~3.5 nM2.1 nMMaintained high target affinity via preserved π -stacking.
Cellular pERK Inhibition ( IC50​ ) ~45 nM29 nMImproved cellular penetration and robust target engagement.
Human Liver S9 Half-life ( t1/2​ ) 14 min>180 minNitrogen insertion effectively blocks AO-mediated metabolism.
S9 Half-life (+ Raloxifene) >180 min>180 minValidates AO as the primary metabolic liability for phthalazines.
Oral Bioavailability (F%) <10%38–83%Enhanced metabolic stability translates directly to in vivo exposure.

Data aggregated from Mirati Therapeutics' preclinical characterization studies , .

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the efficacy and metabolic stability of these analogs must be evaluated using self-validating assay systems. The protocols below are designed with internal controls to definitively prove causality.

Protocol A: Human Liver S9 Metabolic Stability Assay (AO Validation)

This assay is specifically structured to isolate Aldehyde Oxidase (AO) metabolism from Cytochrome P450 (CYP) clearance by utilizing Raloxifene, a potent and selective AO inhibitor.

Step-by-Step Methodology:

  • Preparation: Thaw pooled Human Liver S9 fractions on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Control Arm Setup (Self-Validation): Split the assay into two parallel experimental arms to isolate the mechanism of clearance:

    • Arm A (Standard): S9 fraction + Test Compound (1 µM).

    • Arm B (Inhibited): S9 fraction + Test Compound (1 µM) + Raloxifene (10 µM).

  • Incubation: Incubate both arms at 37°C. Extract 50 µL aliquots at precise time points: 0, 15, 30, 60, 120, and 180 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to halt enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of the remaining parent compound.

  • Interpretation: If the compound exhibits rapid clearance in Arm A but remains stable in Arm B (as seen with the phthalazine analog), the primary liability is definitively AO. If it is stable in both (as seen with the pyrido[3,4-d]pyridazine core), the AO liability has been successfully engineered out.

Workflow S1 1. Prepare Human S9 Fraction S2 2. Add Compound (± Raloxifene) S1->S2 S3 3. Incubate (37°C, 0-180 min) S2->S3 S4 4. Quench (Acetonitrile) S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Figure 2: Workflow for validating Aldehyde Oxidase-mediated metabolism using Human Liver S9.

Protocol B: SOS1:KRAS PPI Disruption HTRF Assay

Homogeneous Time-Resolved Fluorescence (HTRF) provides a highly sensitive, proximity-based readout to quantify the disruption of the SOS1:KRAS complex.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant GST-tagged SOS1 (catalytic domain) and His-tagged KRAS(G12C) in an optimized assay buffer (50 mM HEPES, 150 mM NaCl, 1 mM DTT, 0.1% BSA, pH 7.4).

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense a 10-point dose-response curve of the pyrido[3,4-d]pyridazine analog into a 384-well microplate.

  • Target Engagement: Add the GST-SOS1 protein to the wells and incubate for 15 minutes at room temperature to allow the inhibitor to bind the allosteric pocket.

  • Complex Formation: Add His-KRAS to the reaction mixture.

  • Fluorophore Addition: Add the detection antibodies: Anti-GST labeled with Europium cryptate (Donor) and Anti-His labeled with d2 (Acceptor). Incubate for 2 hours.

  • Readout & Validation: Excite the plate at 337 nm and measure emission at 620 nm (Donor) and 665 nm (Acceptor). Calculate the FRET ratio (665/620 nm).

    • Self-Validation Metric: Calculate the Z'-factor using DMSO as a negative control and a saturating dose of a known SOS1 inhibitor as a positive control. A Z'-factor > 0.6 validates the assay's dynamic range and reliability.

References

  • Ketcham, J. M., et al. "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction." Journal of Medicinal Chemistry, 2022.[Link]

  • Sudhakar, N., et al. "The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading." Cancer Research, AACR, 2024.[Link]

  • Scattolin, T., et al. "Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902." Organic Process Research & Development, ACS, 2023.[Link]

Comparative

A Comparative Guide to Spectroscopic Validation: The Decisive Role of a Certified Reference Standard for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one

Abstract In the landscape of pharmaceutical development, the unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of spectroscopic validation strategi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development, the unambiguous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of spectroscopic validation strategies for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one, a heterocyclic compound of significant interest. We critically evaluate two common approaches: one employing a rigorously characterized Certified Reference Standard (CRS) and another using a well-purified, in-house synthesized standard. Through detailed experimental protocols, comparative data tables, and logical workflows, this document demonstrates the empirical and regulatory superiority of using a CRS. The discussion herein is tailored for researchers, analytical scientists, and drug development professionals, providing a clear rationale for experimental choices to ensure data integrity, reproducibility, and compliance with global regulatory standards.

Introduction: The Analytical Imperative in Drug Development

7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one is a member of the pyridazinone class of heterocyclic compounds, a scaffold known for a wide spectrum of biological activities.[1] As such molecules advance through the discovery and development pipeline, the certainty of their identity, purity, and strength rests entirely on the quality of the analytical data generated. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are the workhorses of molecular characterization.

However, the data from these instruments are only as reliable as the reference point against which they are measured. The validation of these analytical procedures is not merely a procedural formality; it is a scientific necessity mandated by regulatory bodies like the FDA and EMA through the International Council for Harmonisation (ICH) guidelines.[2][3][4] This guide will compare and contrast the validation of key spectroscopic methods for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one, illustrating the profound impact of the choice of reference standard.

The Cornerstone of Data Integrity: Certified Reference Standards (CRS)

A Certified Reference Material (CRM), or Standard (CRS), is far more than just a "pure" sample. It is a material produced and certified by an accredited body under ISO 17034 and ISO/IEC 17025, which are the highest quality standards for reference material producers.[5][6] A CRS is distinguished by several key properties:

  • Purity: The purity is accurately determined using multiple orthogonal analytical techniques, and a certified value with a calculated uncertainty is provided.

  • Traceability: The certified value is metrologically traceable to international standards (e.g., to the International System of Units, SI).[7][8] This creates an unbroken chain of comparisons, ensuring global consistency.

  • Uncertainty: A comprehensive uncertainty budget is calculated and reported on the Certificate of Analysis, accounting for all potential sources of error in characterization, stability, and homogeneity.[9]

  • Homogeneity and Stability: The material is proven to be consistent throughout the batch and stable for a specified period under defined storage conditions.

In contrast, an in-house synthesized standard, even if highly purified, lacks this rigorous, documented, and traceable characterization. Its assumed purity of "100%" or ">99%" is an estimate, not a certified value with a statistical confidence interval. This fundamental difference is the crux of our comparison.

Comparative Experimental Design

To provide a clear comparison, we will outline validation protocols for two scenarios:

  • Approach A: Validation using a commercially procured CRS of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one.

  • Approach B: Validation using an in-house synthesized and purified batch of the same compound.

The validation will be performed in accordance with ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and range.[4][10]

Workflow for Spectroscopic Validation

The following diagram illustrates the general workflow, emphasizing the central role of the reference standard.

Spectroscopic Validation Workflow Figure 1: General Spectroscopic Validation Workflow cluster_0 Preparation cluster_1 Method Development & Validation cluster_2 Data Analysis & Reporting RS Reference Standard (CRS vs. In-House) SST System Suitability Test (SST) (using Reference Standard) RS->SST Solvents High-Purity Solvents Solvents->SST Instrument Qualified Spectrometer Instrument->SST Validation Validation Protocols SST->Validation Specificity Specificity Data Acquire & Process Spectroscopic Data Specificity->Data Linearity Linearity & Range Linearity->Data Accuracy Accuracy Accuracy->Data Precision Precision (Repeatability & Intermediate Precision) Precision->Data Report Validation Report (with Uncertainty Budget) Data->Report

Caption: Figure 1: General Spectroscopic Validation Workflow

Spectroscopic Validation Protocols & Comparative Data

Here we detail the protocols for key spectroscopic techniques. The presented data, while hypothetical, are scientifically plausible and designed to highlight the differences between using a CRS (Approach A) and an in-house standard (Approach B).

Identity Confirmation: ¹H NMR, ¹³C NMR & LC-MS

Identity testing confirms the chemical structure of the analyte. The CRS serves as the ultimate arbiter of the correct spectral pattern.

Protocol (¹H NMR):

  • Accurately weigh and dissolve ~5 mg of the reference standard (CRS for Approach A, in-house for Approach B) and the test sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Causality: A relaxation delay (d1) of at least 5 times the longest T1 relaxation time is used in quantitative scans to ensure full magnetization recovery for accurate integration, though it is less critical for simple identity confirmation.[11]

  • Process the spectra identically (phasing, baseline correction).

  • Comparison: Overlay the spectrum of the test sample with the reference standard spectrum. The chemical shifts, coupling patterns, and relative integrations must match.

Comparative Data (Table 1):

ParameterApproach A (using CRS)Approach B (using In-house Std.)Justification
¹H Chemical Shift (δ) All shifts match reference spectrum on Certificate of Analysis within ±0.02 ppm.All shifts match the synthesized material's spectrum.The CRS provides a traceable, certified reference for peak positions. The in-house standard only confirms that the new batch is the same as the old one, not that either is definitively correct.
¹³C Chemical Shift (δ) All shifts match reference data within ±0.2 ppm.All shifts match the synthesized material's spectrum.Same rationale as for ¹H NMR.
Mass (LC-MS, [M+H]⁺) Measured mass within 5 ppm of theoretical mass calculated from the certified formula.Measured mass within 5 ppm of theoretical mass.While both approaches can achieve high mass accuracy, the CRS provides certainty in the elemental composition being measured.
Unambiguous Conclusion High Confidence: Structure confirmed against a metrologically traceable standard.Moderate Confidence: Structure is self-consistent but lacks external validation. An undetected structural isomer could be present.Regulatory bodies prioritize external validation against a certified standard.[7][12]
Assay & Purity: Quantitative NMR (qNMR)

qNMR is a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for purity determination against an independent certified standard without needing a specific reference standard of the analyte itself.[11][13] However, for method validation, we will use the CRS of the analyte to establish the method's accuracy.

Protocol (qNMR for Assay):

  • Prepare a stock solution of a certified internal standard (e.g., maleic anhydride) at a known concentration.

  • Accurately weigh the analyte reference standard (CRS for A, in-house for B) and the internal standard into an NMR tube. Add a known volume of deuterated solvent.

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse, sufficient signal-to-noise).[14]

  • Integrate a well-resolved, unique peak for the analyte and a peak for the internal standard.

  • Calculate the purity/assay using the standard qNMR equation, accounting for molecular weights and number of protons.

Comparative Data (Table 2):

ParameterApproach A (using CRS)Approach B (using In-house Std.)Justification
Certified Purity of Standard 99.8% ± 0.15% (from Certificate)Assumed to be >99.5% (based on chromatography)The CRS provides a known truth value with a statistical uncertainty. The in-house standard's purity is an estimate without a calculated uncertainty.
qNMR Measured Purity 99.7%99.6%The measured values may be similar.
Method Accuracy (% Recovery) (99.7 / 99.8) * 100 = 99.9% (99.6 / 99.5) * 100 = 100.1% Accuracy can only be truly assessed against a certified value. Approach A validates the method's accuracy against a known truth. Approach B only demonstrates precision relative to an assumed value.
Calculated Uncertainty Low, as the uncertainty of the CRS is known and can be factored into the total uncertainty budget.High and undefined, as the primary source of uncertainty (the purity of the standard itself) is unknown.This is the critical difference. Meaningful quantitative analysis requires an understanding of the total measurement uncertainty.
Quantitative Analysis: UV-Vis Spectrophotometry

UV-Vis is a common technique for quantifying analytes in solution based on the Beer-Lambert law. Validation requires demonstrating linearity, accuracy, and precision.[15][16]

Protocol (UV-Vis for Linearity & Accuracy):

  • Prepare a stock solution of the reference standard (CRS for A, in-house for B) of known concentration in a suitable UV-transparent solvent.

  • Perform a serial dilution to create at least five calibration standards across a relevant concentration range (e.g., 1-20 µg/mL).

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

  • Plot absorbance vs. concentration and perform a linear regression to determine the correlation coefficient (R²), slope, and intercept.

  • For Accuracy: Prepare samples at three concentrations (e.g., 80%, 100%, 120% of target) and calculate the % recovery against the calibration curve.

Comparative Data (Table 3):

ParameterApproach A (using CRS)Approach B (using In-house Std.)Justification
Standard Concentration Known with low uncertainty (e.g., 100.0 µg/mL ± 0.2 µg/mL), corrected for CRS purity.Assumed based on gravimetry (e.g., 10.00 mg in 100.0 mL), uncorrected for purity uncertainty.All subsequent calculations in Approach B inherit the large, unknown uncertainty of the standard's purity.
Linearity (R²) > 0.999> 0.999Both approaches can demonstrate good linearity. This parameter shows the relationship is linear, but not that the measurements are accurate.
Accuracy (% Recovery) 99.5%, 100.2%, 99.8% (Avg: 99.8% )99.2%, 100.5%, 99.6% (Avg: 99.8% )The recovery values may appear identical. However, in Approach A, the recovery is relative to a certified, traceable value. In Approach B, it is relative to an assumed value. If the in-house standard is only 98% pure, all results will be systematically biased by 2%.
Precision (%RSD) < 1.0%< 1.0%Both can demonstrate high precision (good repeatability). Precision without accuracy is analytically meaningless for quantitative results.
Structural Confirmation: FT-IR Spectroscopy

FT-IR provides a molecular "fingerprint" and confirms the presence of key functional groups.

Protocol (FT-IR):

  • Acquire a background spectrum of the empty sample compartment.

  • Prepare the sample (e.g., as a KBr pellet or using an ATR accessory).

  • Acquire the sample spectrum.

  • Compare the peak positions (in cm⁻¹) of major absorbances with the reference spectrum.

Comparative Data (Table 4):

ParameterApproach A (using CRS)Approach B (using In-house Std.)Justification
Reference Spectrum Provided with the Certificate of Analysis, traceable to pharmacopeial standards.[12][17]Generated from the initial synthesized batch.The CRS provides an authoritative reference spectrum.
Key Peak Comparison C=O stretch, C-Cl stretch, aromatic C=C stretches all match certified spectrum within ±2 cm⁻¹.All key peaks match the spectrum of the in-house material.Similar to NMR, this confirms consistency but not definitive identity. Polymorphism could lead to spectral differences in the solid state, which a CRS would have characterized.

The Impact on Data Reliability and Regulatory Acceptance

The choice between a CRS and an in-house standard has significant downstream consequences. The following decision tree illustrates the divergent paths of data quality and regulatory risk.

Decision Tree Figure 2: Impact of Reference Standard Choice Start Start: Need to Validate Spectroscopic Method Choice Choice of Reference Standard Start->Choice CRS Approach A: Use Certified Reference Standard (CRS) Choice->CRS Recommended InHouse Approach B: Use In-House Standard Choice->InHouse High Risk CRS_Purity Known Purity & Uncertainty CRS->CRS_Purity CRS_Trace Metrologically Traceable CRS->CRS_Trace InHouse_Purity Unknown Purity & Uncertainty InHouse->InHouse_Purity InHouse_Trace Not Traceable InHouse->InHouse_Trace CRS_Result Result: Low Uncertainty, Unbiased Data CRS_Purity->CRS_Result CRS_Trace->CRS_Result CRS_Reg Outcome: Smooth Regulatory Acceptance CRS_Result->CRS_Reg InHouse_Result Result: Unknown Uncertainty, Potential for Systematic Bias InHouse_Purity->InHouse_Result InHouse_Trace->InHouse_Result InHouse_Reg Outcome: High Risk of Regulatory Queries, Method Rejection, Rework InHouse_Result->InHouse_Reg

Caption: Figure 2: Impact of Reference Standard Choice

As Figure 2 illustrates, using a CRS (Approach A) leads to a state of analytical control. The data generated are not only precise but also demonstrably accurate and traceable, with a fully defensible uncertainty budget. This is the foundation of data integrity that regulatory agencies expect.[3]

Conversely, Approach B introduces a foundational flaw. Without a known purity and uncertainty for the reference standard, any subsequent measurement is built on sand. While the method may appear linear and precise, a systematic bias can go undetected, leading to incorrect batch release specifications, flawed stability studies, and ultimately, significant regulatory scrutiny, delays, and costs associated with re-validation.

Conclusion

For the spectroscopic validation of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one, the use of a Certified Reference Standard is not merely a "best practice" but an essential requirement for generating scientifically sound and regulatorily acceptable data. While an in-house standard can be useful for preliminary or internal consistency checks, it is unsuitable as the primary reference point for formal method validation.

The CRS provides the indispensable link to metrological traceability, enabling the true determination of a method's accuracy and a realistic calculation of its measurement uncertainty.[18] By investing in a CRS, researchers, scientists, and drug development professionals are not just buying a chemical; they are investing in data integrity, analytical confidence, and a streamlined path toward regulatory approval.

References

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  • Ciurczak, E. W., & Drennen, J. K. (Eds.). (2002). Handbook of Near-infrared Analysis. Marcel Dekker. Retrieved from [Link] (Note: The direct link in the search result is to the ICH homepage, which is the authoritative source for the mentioned guidelines).[19]

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Validation

Benchmarking 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one Derivatives: In Vivo Performance of SOS1 Inhibitors in Xenograft Models

In modern medicinal chemistry, certain chemical scaffolds serve as the foundational architecture for breakthrough targeted therapies. 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one is one such highly privileged interm...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern medicinal chemistry, certain chemical scaffolds serve as the foundational architecture for breakthrough targeted therapies. 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one is one such highly privileged intermediate. While not administered as a standalone therapeutic, its C7-chloro group acts as a critical reactive handle for nucleophilic aromatic substitution (SNAr), enabling the synthesis of advanced clinical candidates.

Most notably, this exact scaffold is the core building block for MRTX0902 , a potent, brain-penetrant Son of Sevenless homolog 1 (SOS1) inhibitor , as well as AZD4144, an NLRP3 inflammasome inhibitor. Because raw chemical precursors are not dosed in vivo, this guide benchmarks the xenograft performance of the scaffold's premier oncology derivative (MRTX0902) against alternative SOS1 inhibitors (BI-3406) and standard-of-care KRAS inhibitors.

The Chemical & Mechanistic Rationale

To understand the in vivo efficacy of this compound class, one must understand the causality behind the scaffold's selection. The pyrido[3,4-d]pyridazin-1(2H)-one core was specifically engineered to overcome the pharmacokinetic limitations of earlier SOS1 inhibitors.

  • Target Engagement: The core structure forms a critical salt bridge/hydrogen bond network with the Glu902 residue in the catalytic domain of SOS1, physically blocking the SOS1:KRAS protein-protein interaction (PPI).

  • Physicochemical Optimization: The scaffold maintains a low pKa (measured at ~6.7). Because it remains largely un-ionized at physiological pH (7.4), derivatives built on this core achieve high oral bioavailability and readily cross the blood-brain barrier (BBB)—a critical requirement for treating brain metastases in KRAS-driven non-small cell lung cancer (NSCLC) .

Pathway KRAS_GDP KRAS-GDP (Inactive) SOS1 SOS1 (GEF) Catalytic Domain KRAS_GDP->SOS1 Binds KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP Nucleotide Exchange MAPK MAPK/ERK Signaling KRAS_GTP->MAPK Pathway Activation Drug Scaffold Derivative (MRTX0902) Drug->SOS1 Inhibits PPI (Binds Glu902)

Mechanism of SOS1 inhibition by 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one derivatives.

In Vivo Benchmarking: Xenograft Performance Data

The true test of the 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one scaffold is its performance in KRAS-addicted tumor models. The data below benchmarks its primary derivative (MRTX0902) against BI-3406 (a structurally distinct SOS1 inhibitor) and Adagrasib (a KRAS G12C covalent inhibitor) in the MIA PaCa-2 human pancreatic xenograft model.

Table 1: Monotherapy Efficacy in MIA PaCa-2 (KRAS G12C) Xenografts
CompoundTargetDose & ScheduleTumor Growth Inhibition (TGI)Key Pharmacodynamic (PD) Marker
MRTX0902 (Scaffold Derivative)SOS150 mg/kg, PO, BID~53% Sustained pERK reduction (up to 10h)
BI-3406 (Alternative)SOS150 mg/kg, PO, BID~50% Transient pERK reduction
Adagrasib (Standard)KRAS G12C10 mg/kg, PO, QD~94% Near-complete KRAS-GTP blockade

Data synthesized from preclinical profiling of MRTX0902 and BI-3406.

Table 2: Combination Therapy Benchmarking

While monotherapy TGI hovers around 50% for SOS1 inhibitors, their primary clinical utility lies in combination regimens. RTK-mediated feedback loops rapidly upregulate SOS1 activity when downstream nodes (like KRAS or MEK) are inhibited.

Combination RegimenRationaleXenograft OutcomeSynergy Mechanism
MRTX0902 + Adagrasib Dual vertical inhibition (SOS1 + KRAS G12C)Complete tumor regression Blocks RTK-mediated feedback loop; traps KRAS in GDP state
BI-3406 + Trametinib SOS1 + MEK inhibitionEnhanced TGI, prolonged survival Attenuates MEKi-induced feedback reactivation

Validated Experimental Protocol: MIA PaCa-2 Xenograft Workflow

To ensure reproducibility when evaluating derivatives of the 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one scaffold, the following protocol represents a self-validating system. It explicitly links dosing schedules to murine pharmacokinetics and requires parallel pharmacodynamic (PD) validation.

Phase 1: Cell Preparation and Inoculation
  • Culture: Grow MIA PaCa-2 cells (KRAS G12C mutant) in DMEM supplemented with 10% FBS. Harvest during the exponential growth phase to ensure high viability (>95%).

  • Matrix Formulation: Resuspend cells in a 1:1 mixture of cold PBS and Matrigel. Causality: Matrigel provides essential extracellular matrix proteins that drastically improve tumor take-rates and promote uniform vascularization in the early stages of engraftment.

  • Inoculation: Inject 5×106 cells subcutaneously into the right flank of female CD-1 nude mice (6–8 weeks old).

Phase 2: Randomization and Dosing
  • Randomization: Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–200 mm³ (calculated as V=0.5×length×width2 ), randomize mice into vehicle and treatment cohorts (n=5 to 7 per group).

  • Formulation: Suspend the scaffold derivative (MRTX0902) in 0.5% Methylcellulose (4000 cps) and 0.2% Tween 80 in water.

  • Dosing Schedule (Critical): Administer via oral gavage (PO) at 50 mg/kg BID (twice daily). Causality: Pharmacokinetic profiling in mice reveals a short half-life ( t1/2​≈1.3 h) for this compound class. A BID schedule is strictly required to maintain the unbound drug concentration above the cellular IC50​ for target coverage throughout the 24-hour cycle .

Phase 3: Self-Validating Endpoints (Efficacy + PD)

A robust xenograft study cannot rely on tumor volume alone; it must prove that tumor shrinkage is caused by the intended mechanism.

  • Efficacy Measurement: Measure tumor volume bi-weekly for 25 days. Calculate TGI relative to the vehicle control.

  • Target Engagement (PD): Sacrifice a subset of mice at 4h and 10h post-dose. Extract the tumors, lyse the tissue, and perform an In-Cell Western assay or standard immunoblotting for phosphorylated ERK1/2 (pERK) .

  • Validation: A successful run will show a >50% reduction in pERK at the 4h mark, confirming that the 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one derivative successfully penetrated the tumor and disrupted the SOS1/KRAS axis.

References

  • Ketcham, J. M., et al. "Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction." Journal of Medicinal Chemistry, 2022.[Link]

  • Hofmann, M. H., et al. "BI-3406, a Potent and Selective SOS1–KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition." Cancer Discovery, 2021.[Link]

  • Briere, D. M., et al. "The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading." Molecular Cancer Therapeutics, 2024. [Link]

Comparative

Comparative stability analysis of 7-Chloro-4-methylpyrido[3,4-D]pyridazin-1(2H)-one across different pH buffers

As the pharmaceutical industry increasingly turns to nitrogen-rich heterocycles to modulate complex targets like the NLRP3 inflammasome and various kinases, the has emerged as a privileged pharmacophore. However, replaci...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly turns to nitrogen-rich heterocycles to modulate complex targets like the NLRP3 inflammasome and various kinases, the has emerged as a privileged pharmacophore. However, replacing a traditional carbocyclic ring with an electron-deficient pyridine ring fundamentally alters the molecule's physicochemical stability.

This guide provides an objective, data-driven comparative analysis of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one against an industry-standard baseline, 4-Methylphthalazin-1(2H)-one , across a spectrum of physiological and stress pH buffers.

Mechanistic Causality: Why pH Dictates Scaffold Integrity

As drug development professionals, we must look beyond empirical degradation rates and understand the underlying chemical causality. The stability of the is dictated by the electronic interplay between the lactam bond, the pyridine nitrogen, and the halogen substituent.

  • Acidic Conditions (pH 1.2 - 4.5): The pyridine nitrogen possesses a pKa of approximately 3.5. In simulated gastric fluid (pH 1.2), this nitrogen becomes fully protonated. This protonation draws electron density away from the fused pyridazinone ring via inductive and resonance effects, rendering the lactam carbonyl more susceptible to acid-catalyzed hydrolysis compared to the unprotonated phthalazinone alternative.

  • Physiological Conditions (pH 7.4): Both scaffolds exist primarily as neutral, un-ionized species. The lactam motif is highly stable, protected by the aromaticity of the fused system.

  • Alkaline Conditions (pH 10.0+): The 7-chloro substitution acts as a strong electron-withdrawing group (-I effect). While this halogenation improves metabolic stability against CYP450 oxidation, it severely exacerbates the electrophilicity of the adjacent lactam carbonyl. Consequently, hydroxide-mediated nucleophilic attack ( OH− ) and subsequent ring-opening occur significantly faster than in the electron-rich phthalazinone system.

Quantitative Comparative Data

The following table summarizes the kinetic degradation parameters—observed rate constant ( kobs​ ) and half-life ( t1/2​ )—obtained from our standardized 24-hour forced degradation workflow at 37°C.

Buffer SystempHCompound kobs​ ( h−1 ) t1/2​ (h)24h Recovery (%)
SGF (HCl/KCl) 1.27-Cl-4-Me-pyrido[3,4-d]pyridazinone0.01546.269.5
SGF (HCl/KCl) 1.24-Methylphthalazin-1(2H)-one (Ref)0.004173.290.8
Acetate 4.57-Cl-4-Me-pyrido[3,4-d]pyridazinone<0.001>50099.1
Acetate 4.54-Methylphthalazin-1(2H)-one (Ref)<0.001>50099.5
Phosphate 7.47-Cl-4-Me-pyrido[3,4-d]pyridazinone<0.001>50099.8
Phosphate 7.44-Methylphthalazin-1(2H)-one (Ref)<0.001>50099.9
Borate 10.07-Cl-4-Me-pyrido[3,4-d]pyridazinone0.0858.112.4
Borate 10.04-Methylphthalazin-1(2H)-one (Ref)0.02133.060.2

Data Interpretation: The pyrido-pyridazinone scaffold exhibits a pronounced vulnerability to alkaline hydrolysis, degrading nearly 4 times faster than the phthalazinone reference at pH 10.0. Formulation strategies for the 7-chloro derivative must strictly avoid basic excipients.

Experimental Methodology: A Self-Validating Protocol

A stability assay is only as reliable as its internal controls. Simply measuring the disappearance of the parent compound is scientifically inadequate, as it cannot distinguish between chemical degradation, precipitation, or adsorption to vial walls. We engineered the following step-by-step protocol to be a self-validating system .

Step 1: Matrix Preparation & Spiking
  • Prepare 10 mM stock solutions of both compounds in LC-MS grade DMSO.

  • Dilute stocks into the respective aqueous buffers (pH 1.2, 4.5, 7.4, 10.0) to a final analyte concentration of 100 µM. Ensure residual DMSO does not exceed 1% (v/v) to prevent co-solvent stabilization artifacts.

  • Internal Control: Spike the matrix with 5 µM of Labetalol (an internal standard) to track autosampler injection volume consistency.

Step 2: Incubation
  • Transfer 1 mL aliquots into amber glass HPLC vials to eliminate confounding photo-degradation variables.

  • Incubate vials in a thermoshaker at 37°C ± 0.5°C at 300 RPM.

Step 3: Active Quenching Mechanism (Critical Step)

Causality: Sampling without immediate quenching leads to artificially inflated degradation rates, as the reaction continues while the vial waits in the autosampler queue.

  • At designated time points (0, 1, 2, 4, 8, 12, 24 hours), extract 50 µL of the sample.

  • Immediately quench the aliquot into 150 µL of cold Acetonitrile containing 0.2% Formic Acid.

  • Why this works: This instantly neutralizes alkaline buffers, denatures any catalytic trace metals, crashes out phosphate/borate buffer salts (preventing LC-MS clogging), and arrests hydrolysis.

Step 4: Orthogonal Detection & Mass Balance Validation
  • Analyze samples using an LC-UV-MS/MS system. Use UV-DAD at an isosbestic point for quantification and MS/MS for structural elucidation of degradants.

  • The Validation Gate: For every single time point, calculate the mass balance: [AUC of Parent] + [Sum of AUC of all Degradants] = 100% ± 5% of T=0

  • If the mass balance falls below 95%, the run is invalidated, indicating either compound precipitation or the formation of undetected volatile degradants.

Degradation Pathway Visualization

The following diagram maps the pH-dependent structural outcomes for the 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one scaffold, highlighting the specific vulnerabilities at extreme pH ranges.

Pathway Parent 7-Chloro-4-methylpyrido [3,4-d]pyridazin-1(2H)-one pH1 pH 1.2 Buffer Protonated Pyridine N Parent->pH1 pH7 pH 7.4 Buffer Neutral Lactam Parent->pH7 pH10 pH 10.0 Buffer Hydroxide Attack Parent->pH10 DegAcid Acidic Hydrolysis (Moderate Rate) pH1->DegAcid H+ / H2O Stable Intact Scaffold (High Stability) pH7->Stable No Reaction DegBase Ring Opening (Fast Degradation) pH10->DegBase OH-

Figure 1: pH-dependent stability and degradation pathways of pyrido[3,4-d]pyridazin-1(2H)-one.

References

  • Google Patents. "Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives" (US Patent 11618751B1).
  • National Center for Biotechnology Information (PubChem). "Pyrido[3,4-d]pyridazin-1(2H)-one" (CID 10909714). Available at:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard Profile: A Logic-Based Approach The structure of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one suggests several potential hazar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: A Logic-Based Approach

The structure of 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one suggests several potential hazards. The pyridazine core, a nitrogen-containing heterocycle, can present toxicological concerns. The presence of a chlorine atom can enhance both the reactivity and the biological activity of the molecule, and chlorinated compounds as a class require careful handling.[1][2]

A closely related compound, 7-chloro-1H,2H-pyrido[3,4-d]pyridazin-1-one, is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[3]

Given the structural similarity, it is prudent to assume that 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one exhibits a comparable hazard profile. Therefore, all handling procedures must be designed to minimize the risk of exposure through these routes.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following recommendations are based on a synthesis of best practices for handling chlorinated heterocyclic compounds and related pyridazine derivatives.[4][5][6]

Eye and Face Protection: The First Line of Defense

Recommendation: Always wear tightly fitting safety goggles with side shields that conform to EN166 (EU) or NIOSH (US) standards.[4][5] When there is a heightened risk of splashing, such as during transfers of solutions or reactions under reflux, a face shield should be worn in addition to safety goggles.

Causality: The eyes are particularly vulnerable to chemical splashes. The known irritant properties of similar compounds necessitate robust protection to prevent serious eye damage.[3][7]

Skin and Body Protection: A Barrier Against Contact

Recommendation: A multi-layered approach to skin protection is essential.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended for handling pyridazine-like compounds.[4][6][8] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[5] After handling, gloves should be removed using the proper technique to avoid contaminating the skin, and hands should be washed thoroughly.

  • Laboratory Coat: A long-sleeved, chemical-resistant laboratory coat should be worn at all times in the laboratory.[4]

  • Apron: For procedures involving larger quantities of the compound or a significant risk of splashes, a chemical-resistant apron should be worn over the lab coat.[4]

Causality: The potential for skin irritation and dermal toxicity makes it imperative to prevent any direct contact with the compound.[3] Layering protection provides redundancy in case of a splash or spill.

Respiratory Protection: Safeguarding Against Inhalation

Recommendation: All manipulations of solid 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one or its solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[4][6] In the rare event of a fume hood failure or a significant spill outside of containment, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used by emergency response personnel.[5]

Causality: The acute toxicity associated with inhalation of similar compounds underscores the importance of robust engineering controls like a fume hood.[3] Relying on respiratory protection as a primary control measure is not a substitute for proper ventilation.

Operational Plan: From Benchtop to Disposal

A well-defined operational plan ensures that safety is integrated into every step of the experimental workflow.

Engineering Controls and Work Practices
  • Ventilation: Always work in a well-ventilated area, with a certified chemical fume hood being the primary engineering control.[6][8]

  • Personal Hygiene: Avoid all contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[4][9]

  • Storage: Store 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][4] The container should be tightly sealed and clearly labeled.[6]

Spill Response

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate the affected area.[4]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.[4]

  • Contain: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material.[5]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials should be collected in a sealed container for hazardous waste disposal.

Disposal Plan

All waste containing 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one, including contaminated PPE, spill cleanup materials, and reaction byproducts, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds. Containers should be clearly labeled with the contents.[10][11]

Visualizing the PPE Selection Workflow

To further clarify the decision-making process for PPE selection, the following workflow diagram is provided.

PPE_Selection_Workflow PPE Selection for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one start Start: Handling the Compound fume_hood Work in a Certified Chemical Fume Hood? start->fume_hood eye_protection Wear Safety Goggles (EN166/NIOSH) fume_hood->eye_protection Yes splash_risk Risk of Splashing? eye_protection->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes gloves Wear Nitrile or Neoprene Gloves splash_risk->gloves No face_shield->gloves lab_coat Wear a Long-Sleeved Lab Coat gloves->lab_coat large_quantity Handling Large Quantities or High Splash Risk? lab_coat->large_quantity apron Add Chemical-Resistant Apron large_quantity->apron Yes end Proceed with Experiment large_quantity->end No apron->end

Caption: PPE Selection Workflow for Handling 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one.

Quantitative Data Summary

While specific quantitative data for 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one is limited, the table below summarizes key information for related compounds to inform our risk assessment.

PropertyValue/ClassificationCompoundSource
Molecular Formula C7H4ClN34-Chloropyrido[3,4-d]pyridazine[12]
Molecular Weight 165.58 g/mol 4-Chloropyrido[3,4-d]pyridazine[12]
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)7-chloro-1H,2H-pyrido[3,4-d]pyridazin-1-one[3]
Skin Irritation Category 27-chloro-1H,2H-pyrido[3,4-d]pyridazin-1-one[3]
Eye Irritation Category 2A7-chloro-1H,2H-pyrido[3,4-d]pyridazin-1-one[3]
STOT SE Category 37-chloro-1H,2H-pyrido[3,4-d]pyridazin-1-one[3]

Conclusion: A Culture of Safety

The safe handling of novel compounds like 7-Chloro-4-methylpyrido[3,4-d]pyridazin-1(2H)-one is foundational to successful and ethical research. By adopting a proactive and informed approach to personal protection, operational planning, and emergency preparedness, we can mitigate the inherent risks associated with chemical synthesis. This guide serves as a starting point, and it is incumbent upon every researcher to remain vigilant, seek out additional information as it becomes available, and foster a laboratory culture where safety is paramount.

References

  • Personal protective equipment for handling Pyrimido[5,4-c]pyridazine - Benchchem. (n.d.).
  • Pyridazine SDS, 289-80-5 Safety Data Sheets - ECHEMI. (n.d.).
  • Safety Data Sheet: Pyridine - Carl ROTH. (2025, March 31).
  • 7-chloro-1H,2H-pyrido[3,4-d]pyridazin-1-one - NextSDS. (n.d.).
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1).
  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024, March 12).
  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 7).
  • SAFETY DATA SHEET. (2025, December 24).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. (n.d.).
  • 4-CHLOROPYRIDO(3,4-D)PYRIDAZINE - gsrs. (n.d.).

Sources

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